molecular formula C15H13N3O6 B158668 N-(2,4-Dinitrophenyl)-L-phenylalanine CAS No. 1655-54-5

N-(2,4-Dinitrophenyl)-L-phenylalanine

Katalognummer: B158668
CAS-Nummer: 1655-54-5
Molekulargewicht: 331.28 g/mol
InChI-Schlüssel: HJQHTLAEPSKXQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(2,4-Dinitrophenyl)-L-phenylalanine (Dnp-Phe-OH) is a key synthetic intermediate for constructing nitrogen-containing heterocycles with biological relevance. Its primary research value lies in its role as a precursor in the efficient synthesis of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which are investigated as potential antibacterial agents . The cyclization reaction, which can be base-catalyzed in solution or occur in the gas phase during mass spectrometric analysis, involves the sequential elimination of CO₂ and H₂O from the deprotonated species to form the benzimidazole-N-oxide core . This gas-phase cyclization is a direct analog of the solution-phase reaction, providing valuable insight into the unimolecular reaction mechanism and serving as a model for studying cyclization processes . The presence of the second nitro group at the 4-position of the dinitrophenyl ring is crucial, as it facilitates the cyclization more effectively than analogs with a single nitro group . Researchers utilize this compound in mass spectrometric studies to explore fragmentation pathways and model reaction energetics using computational methods like Density Functional Theory (DFT) . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(2,4-dinitroanilino)-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O6/c19-15(20)13(8-10-4-2-1-3-5-10)16-12-7-6-11(17(21)22)9-14(12)18(23)24/h1-7,9,13,16H,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJQHTLAEPSKXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1655-54-5, 10549-12-9
Record name N-(2,4-Dinitrophenyl)-3-phenyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001655545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylalanine,4-dinitrophenyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC78496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC526957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

DNP-L-phenylalanine molecular weight and chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight, Structure, and Application Protocols

Executive Summary

N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) is a seminal derivative in protein chemistry and immunology. Historically pivotal as a standard in the Sanger Method for N-terminal protein sequencing, it remains a critical tool today as a hapten in immunological research and a substrate in enzymatic kinetic studies.

This guide provides a definitive technical profile of DNP-L-Phe, synthesizing its physicochemical properties, synthesis logic, and spectroscopic characterization. It moves beyond basic data to provide self-validating experimental protocols for its synthesis and quantification, grounded in the principles of nucleophilic aromatic substitution (


) and Beer-Lambert law quantification.

Physicochemical Profile

DNP-L-Phe is characterized by the attachment of a highly electron-withdrawing 2,4-dinitrophenyl group to the


-amino group of L-phenylalanine. This modification imparts a distinct yellow color and specific solubility characteristics essential for its isolation and detection.
Key Data Table[1][2]
PropertyValueNotes
IUPAC Name N-(2,4-Dinitrophenyl)-L-phenylalanine
CAS Number 1655-54-5 Primary identifier
Molecular Formula

Molecular Weight 331.28 g/mol Average Mass
Monoisotopic Mass 331.08 DaFor Mass Spectrometry (M+H)+
Melting Point 187–191 °CDecomposes upon melting
Appearance Yellow Crystalline SolidDue to nitro-aromatic conjugation
Solubility Soluble in organic solvents (Acetone, DMSO); Sparingly soluble in water; Soluble in alkaline aqueous solution (

)
Acid-insoluble (precipitates in dilute HCl)
Chemical Structure & Topology

The structure consists of a phenylalanine backbone N-alkylated by a dinitrophenyl ring. The steric bulk and electron-withdrawing nature of the DNP group significantly lower the


 of the carboxylic acid and shield the amine from further reaction.

DNP_Structure cluster_properties Functional Properties DNP 2,4-Dinitrophenyl Group (Chromophore) Link Amine Linkage (Secondary Amine) DNP->Link C-N Bond (Ar-NH) Prop1 UV Absorbance (~360 nm) DNP->Prop1 Prop2 Immunogenicity (Hapten) DNP->Prop2 Phe L-Phenylalanine Backbone (Chiral Center) Link->Phe N-Cα Bond

Figure 1: Structural topology of DNP-L-Phe highlighting the chromophoric DNP moiety responsible for UV-Vis detection.

Synthesis & Reaction Mechanism[9][10]

The synthesis of DNP-L-Phe follows the classic Sanger Reaction , utilizing 1-fluoro-2,4-dinitrobenzene (DNFB or Sanger’s Reagent).[1][2] This reaction is a Nucleophilic Aromatic Substitution (


).
Mechanistic Logic
  • Nucleophilic Attack: The unprotonated

    
    -amino group of L-phenylalanine acts as the nucleophile.
    
  • Meisenheimer Complex: The amine attacks the C-1 carbon of the DNFB ring, forming a resonance-stabilized intermediate (Meisenheimer complex).

  • Elimination: Fluoride (

    
    ) is a good leaving group, restoring aromaticity and yielding the DNP-amino acid.
    
  • pH Control: The reaction requires mild alkalinity (

    
    ) to keep the amine deprotonated (
    
    
    
    ) without hydrolyzing the DNFB too rapidly.
Synthesis Workflow Diagram

Synthesis_Workflow Phe L-Phenylalanine (Aq. NaHCO3, pH ~8.5) Mix Reaction: Nucleophilic Aromatic Substitution (2 Hours, Room Temp, Dark) Phe->Mix DNFB 1-Fluoro-2,4-dinitrobenzene (Ethanol Solution) DNFB->Mix Acid Acidification (HCl) Precipitation of Product Mix->Acid Stop Reaction Wash Purification (Wash with Water/Ether) Acid->Wash Remove unreacted reagents Product Pure DNP-L-Phenylalanine (Yellow Crystals) Wash->Product

Figure 2: Step-by-step synthesis workflow for DNP-L-Phenylalanine using Sanger's Reagent.

Spectroscopic Characterization

Accurate identification relies on the unique "fingerprint" provided by the DNP group in both NMR and UV-Vis spectroscopy.

Proton NMR ( -NMR) Profile

The electron-withdrawing nitro groups cause significant deshielding of the aromatic protons on the DNP ring, shifting them downfield compared to the phenylalanine protons.

  • Solvent: DMSO-

    
    
    
  • DNP Ring Protons (Downfield):

    • 
       ~8.86 ppm (d, H-3, between two 
      
      
      
      groups, highly deshielded)
    • 
       ~8.26 ppm (dd, H-5, ortho to 
      
      
      
      )
    • 
       ~7.20 ppm (d, H-6, ortho to amine linkage)
      
  • Phenylalanine Protons:

    • 
       ~7.2–7.3 ppm (m, 5H, Phenyl ring)
      
  • Aliphatic Protons:

    • 
       ~4.7–5.0 ppm (m, 1H, 
      
      
      
      -CH)
    • 
       ~3.2–3.3 ppm (m, 2H, 
      
      
      
      -CH2)
UV-Vis Spectroscopy

The DNP group acts as a built-in chromophore, allowing for quantification without external dyes.

  • 
    :  ~360 nm (Yellow region)
    
  • Extinction Coefficient (

    
    ):  ~17,500 
    
    
    
    (at 360 nm in 1%
    
    
    )
  • Utility: This absorbance is distinct from the standard protein absorbance at 280 nm, allowing specific detection of the DNP-derivative.

Experimental Protocols

Protocol A: Synthesis of DNP-L-Phenylalanine

Based on the original Sanger method.

  • Preparation: Dissolve 1.0 g of L-Phenylalanine in 10 mL of 10%

    
     solution.
    
  • Addition: Add 20 mL of ethanol containing 1.0 mL of 1-fluoro-2,4-dinitrobenzene (DNFB).

  • Incubation: Shake the mixture gently for 2 hours at room temperature in the dark (DNFB is light sensitive). The solution will turn bright yellow.

  • Extraction (Cleanup): Evaporate the ethanol under reduced pressure. Extract the remaining aqueous solution with ether to remove unreacted DNFB (discard ether layer).

  • Precipitation: Acidify the aqueous layer carefully with 6M HCl until precipitation occurs (DNP-amino acids are insoluble in acid).

  • Collection: Filter the yellow crystals, wash with cold water, and recrystallize from aqueous ethanol.

Protocol B: Spectrophotometric Quantification

Self-validating method for concentration determination.

  • Stock Solution: Dissolve 3.3 mg of DNP-L-Phe in 100 mL of 1%

    
    .
    
  • Blank: Use pure 1%

    
     as the blank.
    
  • Measurement: Measure Absorbance (

    
    ) at 360 nm.
    
  • Calculation:

    
    
    Where 
    
    
    
    and
    
    
    .

Applications in Research

N-Terminal Sequencing (Sanger Method)

While Edman degradation and Mass Spectrometry have largely superseded it for high-throughput sequencing, DNP-labeling remains a gold standard for teaching protein chemistry and for specific applications where robust, acid-stable labeling of the N-terminus is required. The DNP-amino acid bond is stable to acid hydrolysis (


), allowing the rest of the protein to be hydrolyzed while the N-terminal residue remains tagged and identifiable.
Immunology (Hapten-Carrier Conjugates)

DNP is a classic hapten . DNP-L-Phe can be conjugated to carrier proteins (like BSA or KLH) to elicit an immune response.

  • Mechanism: The immune system recognizes the DNP moiety as the epitope.

  • Use Case: Generating anti-DNP antibodies to study antibody affinity, cross-reactivity, and mast cell degranulation mechanisms.

References

  • Sanger, F. (1945). "The free amino groups of insulin."[2] Biochemical Journal, 39(5), 507–515.

  • PubChem. (2025).[3] "N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary." National Library of Medicine.[3]

  • TCI Chemicals. (2025). "Product Specification: N-(2,4-Dinitrophenyl)-L-phenylalanine."

  • Eisen, H. N., et al. (1953). "The reaction of 2,4-dinitrobenzenesulfonic acid with free amino groups of proteins."[1] Journal of the American Chemical Society, 75(18), 4583-4585. (Foundational text on DNP kinetics).

  • G-Biosciences. (2019). "DNFB-Sanger's reagent for detection of free amino acids."[2]

Sources

Technical Guide: Determination and Application of the Dnp-Phe-OH Molar Extinction Coefficient

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line Up Front (BLUF): The molar extinction coefficient (


) of N-(2,4-Dinitrophenyl)-L-phenylalanine (Dnp-Phe-OH)  at 360 nm  is typically cited as 15,900 – 16,000 M⁻¹cm⁻¹  in neutral to slightly alkaline buffers (pH 7.0 – 8.0).[1][2]

However, this value is not a universal constant .[2] It is critically dependent on:

  • pH Environment: The Dnp moiety acts as a weak acid; its ionization state shifts the

    
     and absorbance intensity.[2]
    
  • Solvent Composition: Organic co-solvents (DMSO, Ethanol) used to solubilize the compound will shift the spectral properties.[2]

Recommendation: For quantitative enzymology (e.g., Carboxypeptidase A assays) or rigorous quality control, do not rely solely on literature values . You must empirically determine the


 under your specific assay conditions using the protocol detailed in Section 3.

Part 1: Physicochemical Basis[1][2][3][4]

The Chromophore

The absorbance at 360 nm arises from the 2,4-dinitrophenyl (Dnp) group attached to the N-terminus of the phenylalanine.

  • Electronic Transition: The

    
     transitions within the nitro-substituted aromatic ring are responsible for the strong yellow color.
    
  • pH Sensitivity: The Dnp group contains an ionizable proton (though less acidic than free 2,4-dinitrophenol).[1][2] At acidic pH (< 2), the absorbance maximum shifts (often towards 390-400 nm) and the intensity drops.[2] At physiological pH (7.[2]4) and above, the absorbance at 360 nm is relatively stable, making it the standard wavelength for detection.

Spectral Characteristics
ParameterValue / Condition

~360 nm (in pH 7-9 buffer)
Typical

16,000 M⁻¹cm⁻¹ (approximate)
Molecular Weight 331.28 g/mol
Solubility Low in water; soluble in 1% NaHCO₃, DMSO, or Ethanol

Part 2: Protocol for Empirical Determination

Standardizing the Extinction Coefficient

Since commercial batches of Dnp-Phe-OH vary in purity (salts, hydration), this protocol ensures your calculated


 values are accurate.[1][2]
Reagents & Equipment
  • Standard: Dnp-Phe-OH (High Purity >98%).[1][2][3][4]

  • Solvent: 100% DMSO (for stock) and Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1][2]

  • Equipment: UV-Vis Spectrophotometer (Quartz cuvettes, 1 cm pathlength).

Workflow Diagram (DOT)

CalibrationProtocol cluster_0 Stock Preparation cluster_1 Dilution Series cluster_2 Measurement & Calc Weigh Weigh ~3.3 mg Dnp-Phe-OH Dissolve Dissolve in 1.0 mL DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Dilute Prepare 5 Dilutions (10 - 100 µM) in Assay Buffer Stock->Dilute Measure Measure A360 (vs Blank) Dilute->Measure Blank Prepare Blank (Buffer + DMSO) Blank->Measure Plot Plot Abs vs. Conc Measure->Plot Calc Slope = ε (Beer-Lambert) Plot->Calc

Figure 1: Step-by-step workflow for empirically determining the molar extinction coefficient.

Step-by-Step Procedure
  • Stock Preparation: Accurately weigh ~3.3 mg of Dnp-Phe-OH. Dissolve completely in 1.0 mL of spectrophotometric-grade DMSO to create a 10 mM stock.

    • Note: Do not dissolve directly in buffer; Dnp-Phe-OH is hydrophobic and may precipitate or dissolve slowly, introducing error.[1][2]

  • Dilution: Prepare a series of dilutions in your specific assay buffer (e.g., 20, 40, 60, 80, 100 µM). Ensure the final DMSO concentration is constant (e.g., 1%) across all samples and the blank.

  • Measurement: Zero the spectrophotometer at 360 nm using the buffer/DMSO blank. Measure the absorbance of each standard.

  • Calculation: Plot Absorbance (

    
    ) vs. Concentration in Molar (
    
    
    
    ). Perform a linear regression (force intercept to zero if appropriate).
    • Slope =

      
       (
      
      
      
      )
      .[1][2]

Part 3: Application in Enzymology (Carboxypeptidase A Assay)

Dnp-Phe-OH is often the product measured when Carboxypeptidase A (CPA) cleaves substrates like Dnp-Phe-Ala or Dnp-Phe-Gly .[1][2]

The Reaction Logic

[1][2]
  • The Challenge: Both the substrate (Dnp-Phe-Ala) and the product (Dnp-Phe-OH) absorb at 360 nm.[1][2]

  • The Solution: You must determine the differential extinction coefficient (

    
    ) if measuring in real-time, or separate the product if using an endpoint assay (e.g., extraction).
    
    • Real-time:

      
      .[1][2]
      
    • Extraction: In some protocols (e.g., standard CPA assay), the reaction is stopped, acidified, and the Dnp-Phe-OH is extracted into an organic solvent (like benzene or toluene) where the substrate remains in the aqueous phase, or vice versa. Note: If extracting, you must determine

      
       in the extraction solvent, not the buffer.
      
Calculation of Activity

[1][2]
  • 
    : Rate of absorbance change.[2]
    
  • 
    : The coefficient you determined (e.g., 16,000 
    
    
    
    or the
    
    
    ).[1][2]
  • 
    : Pathlength (usually 1 cm).[2][5][6][7][8]
    

Part 4: Troubleshooting & Interferences

IssueCauseSolution
Non-Linear Standard Curve Aggregation / PrecipitationEnsure DMSO < 5%; check solubility limits.
Low Absorbance Values Acidic pHCheck buffer pH. If pH < 5,

decreases.[2]
Drifting Baseline PhotobleachingDnp derivatives are light-sensitive.[1][2] Keep stocks in amber vials.

References

  • Sanger, F. (1945).[2] "The free amino groups of insulin."[2][9] Biochemical Journal, 39(5), 507–515.[2] Link

    • Foundational text establishing the use of Dnp-derivatives (Sanger's Reagent) and their spectral properties.
  • Mock, W. L., & Aksamawati, M. (1994).[2] "Mechanism of Carboxypeptidase A Action." Biochemical Journal, 302, 57-68.[1][2]

    • Details the use of Dnp-substrates and extinction coefficients in protease kinetics.
  • Auld, D. S. (2004).[2] "Carboxypeptidase A." Handbook of Proteolytic Enzymes.

    • Standard reference for CPA assays using Dnp-peptide substr
  • Thermo Fisher Scientific. "Extinction Coefficients for Amino Acids and Proteins." Link

    • General reference for amino acid UV-Vis properties.

Sources

Comparative Technical Analysis: DNP-L-Phenylalanine vs. DNP-D-Phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous comparative analysis of DNP-L-phenylalanine and DNP-D-phenylalanine, focusing on their physicochemical divergence, immunological distinctiveness, and utility in biochemical discrimination.

Executive Summary

N-(2,4-Dinitrophenyl)-phenylalanine (DNP-Phe) derivatives are chromogenic probes historically significant in protein sequencing (Sanger method) and currently vital in immunochemistry and chiral resolution.[1][2] While DNP-L-phenylalanine and DNP-D-phenylalanine share identical scalar physical properties (molecular weight, melting point in achiral environments), they exhibit divergent vector properties (optical rotation) and profoundly different biological interactomes.[1][2]

The core distinction lies in their stereochemical recognition :

  • DNP-L-Phe: Biologically active substrate; recognized by endogenous proteases; high-affinity hapten for antibodies raised against L-isomer immunogens.[1][2]

  • DNP-D-Phe: Biologically inert/resistant; acts as a metabolic stable isotope analog; used as a negative control in enzymatic assays and a specific probe for stereoselective antibody clefts.[1][2]

Molecular Architecture & Physicochemical Properties[1][2][3][4]

Both compounds result from the nucleophilic aromatic substitution of 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) onto the


-amino group of phenylalanine.[1][2]
Structural Divergence

The dinitrophenyl group acts as a bulky, electron-withdrawing chromophore (


, 

), imparting a distinct yellow color.[1][2] The chirality is defined at the

-carbon:
FeatureDNP-L-PhenylalanineDNP-D-Phenylalanine
Configuration (S)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid(R)-2-(2,4-dinitroanilino)-3-phenylpropanoic acid
Stereochemistry Matches natural proteinogenic amino acids.[2]Mirror image; "unnatural" isomer.
Optical Rotation Levorotatory (-) or Dextrorotatory (+) depending on solvent, but always opposite to D-form.[1][2]Opposite sign to L-form.[1][2][3]
Solubility Soluble in alkaline buffers, EtOH, Acetone.Identical to L-form in achiral solvents.[1][2]
CAS Number 1655-54-5150-30-1 (Generic DL) / Specific D-CAS varies by salt
Spectroscopic Identification

While UV-Vis spectra are identical, Circular Dichroism (CD) spectroscopy reveals the difference.[2] The DNP chromophore interacts with the chiral center, inducing a Cotton effect.

  • L-Isomer: Exhibits a specific CD curve characteristic of the S-configuration.[1][2]

  • D-Isomer: Exhibits the exact inverse CD curve.[1][2]

Synthesis & Production Protocol (Sanger Method)

The synthesis utilizes the high reactivity of 1-fluoro-2,4-dinitrobenzene (FDNB) toward nucleophiles.[1][2] This protocol is self-validating via pH monitoring; the reaction generates HF, requiring a base to drive it to completion.

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack and the stereochemical preservation of the phenylalanine substrate.

SangerSynthesis cluster_conditions Reaction Conditions FDNB 1-Fluoro-2,4- dinitrobenzene (Sanger's Reagent) Complex Meisenheimer Complex (Intermediate) FDNB->Complex Nucleophilic Attack Phe L- or D- Phenylalanine (NH2-CHR-COOH) Phe->Complex Product DNP-Phenylalanine (Yellow Precipitate) Complex->Product Elimination of F- Byproduct HF / NaF Complex->Byproduct Base NaHCO3 (pH Buffer) Base->Complex Neutralizes H+ Cond Temp: 25°C pH: 8.5 - 9.0 Time: 2 Hours

Caption: Nucleophilic aromatic substitution mechanism for DNP-Phe synthesis. The stereocenter at the alpha-carbon remains undisturbed during the reaction.

Bench Protocol[1]
  • Preparation: Dissolve 10 mmol of L-Phe (or D-Phe) in 20 mL of 10%

    
    .
    
  • Addition: Add 10 mmol of FDNB dissolved in 20 mL ethanol.

  • Reaction: Stir at room temperature for 2 hours. The solution will turn bright yellow/orange. Critical Step: Monitor pH; if it drops below 8.0, unreacted amine becomes protonated (

    
    ) and unreactive.[1][2] Maintain pH > 8.5.
    
  • Workup: Evaporate ethanol. Acidify aqueous phase with 1M HCl to pH 1-2.[1][2]

  • Isolation: The DNP-derivative (which is an acid) will precipitate or can be extracted into ether.[2][4] The unreacted amino acid remains in the aqueous phase (as a cation).

Biological Discrimination & Applications[7]

This section details the functional divergence, which is critical for experimental design in immunology and enzymology.

Enzymatic Resolution (The "Carboxypeptidase Test")

Proteolytic enzymes possess chiral binding pockets that exclusively accommodate the L-enantiomer.[1]

  • Carboxypeptidase A/Y: Hydrolyzes peptide bonds or esters at the C-terminus.[1][2][5][6]

  • Discrimination: If you treat a racemic mixture of DNP-Phe methyl esters with Carboxypeptidase Y:

    • DNP-L-Phe-OMe: Rapidly hydrolyzed to free DNP-L-Phe.[1][2]

    • DNP-D-Phe-OMe: Remains intact.

    • Result: This allows for the separation of enantiomers via extraction (Acid vs Ester) and is a standard method for producing optically pure D-amino acids.

Immunological Stereoselectivity

DNP is a potent hapten.[7] When studying mast cell degranulation (via IgE-Fc


RI crosslinking), the choice of isomer used as a monovalent inhibitor is critical.[1]

Mechanism: Antibodies raised against DNP-L-Phe-Protein conjugates often exhibit stereospecificity .[1][2] They bind the DNP ring and the adjacent L-amino acid side chain.

  • Inhibition Assay: Free DNP-L-Phe will act as a potent competitive inhibitor (

    
    ).[1][2]
    
  • Stereochemical Control: Free DNP-D-Phe will often show significantly lower affinity (higher

    
    ) because the side chain orientation clashes with the antibody's binding cleft, even though the DNP ring is identical.[1][2]
    

AntibodySelectivity cluster_L L-Isomer Interaction cluster_D D-Isomer Interaction IgE Anti-DNP IgE (Raised against L-Isomer) DNP_L DNP-L-Phe IgE->DNP_L Recognizes DNP_D DNP-D-Phe IgE->DNP_D Poor Recognition Fit_L High Affinity Binding (Side chain fits pocket) DNP_L->Fit_L Outcome Experimental Result: DNP-L inhibits degranulation effectively. DNP-D requires higher conc. to inhibit. Fit_L->Outcome Fit_D Low Affinity/Steric Clash (Side chain misaligned) DNP_D->Fit_D Fit_D->Outcome

Caption: Stereoselective binding logic. Antibodies raised against L-isomer immunogens show reduced affinity for D-isomer haptens due to steric hindrance in the binding pocket.[1][2]

Analytical Summary Table

ParameterDNP-L-PhenylalanineDNP-D-Phenylalanine
Primary Use Biological standard, metabolic substrate, high-affinity hapten.[2]Negative control, chiral standard, proteolysis-resistant probe.[2]
Enzymatic Susceptibility High (e.g., Carboxypeptidase Y).[1]Negligible / Resistant.
Antibody Binding (

)
High (if immunogen was L-based).[1][2]Low (typically 1-2 orders of magnitude lower).[1][2]
HPLC Elution Elutes 2nd on Chiralpak AD-H (typical).Elutes 1st on Chiralpak AD-H (typical).[1][2]
Cellular Uptake Transported by L-amino acid transporters (LAT1).[1][2]Poor affinity for L-transporters.[1][2]

References

  • Sanger, F. (1945). The free amino groups of insulin.[4] Biochemical Journal, 39(5), 507–515.

  • Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation energy transfer and the quantitative study of the antibody hapten reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.[7] [1][2]

  • Hayashi, R., Moore, S., & Stein, W. H. (1973). Carboxypeptidase Y from yeast: Large scale preparation and the characterization of the subunits. Journal of Biological Chemistry, 248(6), 2296–2302.

  • PubChem. (2023). N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine.

Sources

N-2,4-DNP-L-Phenylalanine: Solubility Architecture and Partitioning Dynamics

[1]

Executive Summary

N-2,4-Dinitrophenyl-L-phenylalanine (DNP-Phe) serves as a critical reference standard in protein sequencing and chromatographic analysis.[1] Its utility is defined by a distinct solubility inversion compared to its precursor, L-phenylalanine.[1] While native phenylalanine acts as a zwitterion with high aqueous affinity, the introduction of the dinitrophenyl (DNP) moiety obliterates the basicity of the

1

Chemical Fundamentals: The Hydrophobic Shift

To understand the solubility profile of DNP-Phe, one must analyze the structural transformation of the amino terminus.[1]

Structural Comparison[1][2]
  • L-Phenylalanine (Native): Exists primarily as a zwitterion at neutral pH (

    
     and 
    
    
    ).[1] The charged ammonium group creates a high-energy hydration shell, making it soluble in water and insoluble in non-polar solvents like diethyl ether.[1]
  • N-2,4-DNP-L-Phenylalanine (Derivatized): The reaction with 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent) attaches an electron-withdrawing dinitrophenyl ring to the nitrogen.[1]

    • Loss of Basicity: The strong electron-withdrawing nature of the nitro groups delocalizes the nitrogen's lone pair into the aromatic ring. The amine can no longer accept a proton; it ceases to be basic.

    • Retention of Acidity: The carboxylic acid group (

      
      ) remains functional (pKa 
      
      
      3.5–4.0).
    • Result: The molecule behaves as a weak acid, not a zwitterion.

Visualization of Solvation Mechanisms

The following diagram illustrates the structural shift and its impact on solvent interaction.

ChemicalPropertiescluster_mechanismSolubility MechanismPheL-Phenylalanine(Zwitterion at pH 7)DNP_PheN-2,4-DNP-L-Phenylalanine(Hydrophobic Acid)Phe->DNP_PheNucleophilic AromaticSubstitution (pH 8.5)DNFBSanger's Reagent(DNFB)DNFB->DNP_PheWaterAqueous Phase(High Dielectric)DNP_Phe->WaterSoluble at pH > 8(Anionic form R-COO-)EtherOrganic Phase(Low Dielectric)DNP_Phe->EtherSoluble at pH < 2(Neutral form R-COOH)MechanismDNP group eliminates NH3+ chargeIncreases lipophilicityDNP_Phe->Mechanism

Figure 1: Reaction pathway and solubility bifurcation of DNP-Phenylalanine based on pH conditions.[1]

Solubility Profile: Water vs. Organic Solvents[1][3][4][5][6]

The solubility of DNP-Phe is strictly pH-dependent in aqueous systems and highly favorable in polar organic solvents.[1]

Comparative Solubility Matrix
Solvent SystemConditionSolubility StatusMechanistic Driver
Water Acidic (pH < 2)Insoluble Carboxyl group protonated (

).[1] Molecule is neutral and hydrophobic due to DNP + Phenyl ring.
Water Alkaline (pH > 8)Soluble Carboxyl group deprotonated (

).[1] Forms a water-soluble salt (e.g., Sodium DNP-Phenylalaninate).[1]
Diethyl Ether Neutral/AcidicHighly Soluble Absence of zwitterionic charge allows solvation by ether.
Ethanol / Acetone GeneralSoluble Solvates both the aromatic rings and the polar carboxyl tail.
Benzene / Toluene GeneralModerately Soluble Favorable interaction with DNP and Phenyl

-systems, though less effective than ether for the acid form.[1]
The "Ether-Soluble" Classification

In the context of the Sanger Method, DNP-amino acids are categorized into two groups based on their partitioning between ether and acidic water :

  • Ether-Soluble: DNP-Phe, DNP-Leu, DNP-Val, DNP-Ala, DNP-Gly.[1] (Most mono-amino, mono-carboxylic acids).[1]

  • Water-Soluble (Acid-Soluble): DNP-Arg, DNP-His.[1] (These retain a positive charge on the side chain, preventing ether extraction).

Critical Insight: DNP-Phenylalanine belongs to the Ether-Soluble group.[1] This property is the basis for its isolation from protein hydrolysates.

Experimental Protocol: Partitioning & Extraction

This protocol describes the isolation of N-terminal DNP-Phenylalanine from a peptide hydrolysate.[1] This workflow validates the solubility principles described above.

Workflow Logic (Sanger's Extraction)

The extraction relies on "pH switching" to move the molecule between phases.

  • Coupling (pH 8.5): DNP-Phe is formed.[1] It is soluble (anionic).[1]

  • Hydrolysis (6N HCl): Peptide bonds break.[1] DNP-Phe becomes protonated (neutral).[1]

  • Extraction (Ether): DNP-Phe partitions into the organic phase, leaving salts and free amino acids in the water.

Step-by-Step Methodology

Reagents:

  • 1-Fluoro-2,4-dinitrobenzene (DNFB)[1][2]

  • Sodium Bicarbonate (NaHCO

    
    )[1]
    
  • 6N Hydrochloric Acid (HCl)[1]

  • Peroxide-free Diethyl Ether[1]

Procedure:

  • Derivatization: Dissolve the peptide (or Phe standard) in 1% NaHCO

    
    . Add 2 volumes of 5% DNFB in ethanol. Shake for 2 hours at room temperature in the dark (DNP derivatives are light-sensitive).
    
    • Checkpoint: The solution should turn bright yellow.

  • Acidification: Acidify the reaction mixture carefully with 6N HCl until pH < 2.

    • Observation: DNP-Phe may precipitate as a yellow solid or turn the solution cloudy (insoluble in acid water).[1]

  • Ether Extraction: Add an equal volume of diethyl ether. Shake vigorously for 1 minute.

    • Separation: Centrifuge or let stand. The yellow color (DNP-Phe) will migrate into the top ether layer .

    • Note: Free amino acids (unreacted) remain in the lower aqueous phase (as cations

      
      ).
      
  • Purification: Remove the ether layer.[2] Wash with a small volume of 0.1N HCl to remove trapped water-soluble impurities.[1] Evaporate the ether to obtain crystalline DNP-Phe.[1]

Partitioning Diagram[1]

ExtractionWorkflowStep1Hydrolysate Mixture(Acidic pH < 2)Step2Add Diethyl Ether& AgitateStep1->Step2SeparationPhase SeparationStep2->SeparationEtherPhaseEther Phase (Top)Contains: DNP-Phenylalanine(Neutral Species)Separation->EtherPhasePartition Coeff > 100AqueousPhaseAqueous Phase (Bottom)Contains: Free Amino Acids,Salts, DNP-Arg/HisSeparation->AqueousPhaseIonic Species

Figure 2: Partition chromatography workflow for isolating DNP-Phenylalanine.

Troubleshooting & Optimization

IssueCauseSolution
Low Recovery in Ether pH of aqueous phase is not acidic enough.[1]Ensure pH < 2. If pH > 4, the carboxyl group ionizes (

) and stays in water.[1]
Emulsion Formation Protein precipitation or vigorous shaking.Add a few drops of ethanol or centrifuge at 2000 x g to break the emulsion.
Decomposition Photodegradation of DNP group.Perform all reactions and extractions in low light or amber glassware.
Co-extraction of Artifacts Dinitrophenol (hydrolysis byproduct of DNFB).Dinitrophenol is also ether-soluble.[1][3] It can be removed by sublimation or specific chromatographic steps (e.g., silica gel).

References

  • Sanger, F. (1945).[1] "The free amino groups of insulin."[2] Biochemical Journal, 39(5), 507–515.[1] Link

  • Porter, R. R., & Sanger, F. (1948).[1] "The free amino groups of haemoglobins." Biochemical Journal, 42(2), 287–294.[1] Link

  • Biserte, G., et al. (1959).[1] "Chromatography of DNP-amino acids." Journal of Chromatography A, 2, 225-271.[1] Link[1]

  • PubChem. (n.d.).[4] "N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary." National Library of Medicine. Link

role of DNP-L-phenylalanine as a chromophoric amino acid derivative

Author: BenchChem Technical Support Team. Date: February 2026

The Role of DNP-L-Phenylalanine as a Chromophoric Amino Acid Derivative: A Technical Guide

Executive Summary

N-2,4-Dinitrophenyl-L-phenylalanine (DNP-L-Phe) serves as a critical chromophoric probe in protein chemistry and enzymology.[1][2] Unlike standard fluorogenic substrates that rely on hydrolytic cleavage for signal generation, DNP-L-Phe functions primarily through induced circular dichroism (ICD) and Förster Resonance Energy Transfer (FRET) quenching.[2] Its utility is defined by the dinitrophenyl (DNP) moiety, which acts as a spectroscopic reporter for the active site environment of metalloproteases—specifically Carboxypeptidase A (CPA)—and as a potent non-fluorescent acceptor in kinetic assays. This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing DNP-L-Phe to map enzyme active sites and monitor proteolytic events.[2]

Chemical & Physical Properties[1][2][3][4][5][6]

DNP-L-Phenylalanine is a derivative of L-phenylalanine modified at the


-amino group with a 2,4-dinitrophenyl ring.[1] This modification confers distinct optical properties that are absent in the native amino acid.
PropertySpecification
IUPAC Name N-(2,4-Dinitrophenyl)-L-phenylalanine
Molecular Formula

Molecular Weight 331.28 g/mol
Appearance Yellow crystalline solid
Absorbance Max (

)
~360 nm (broad band)
Extinction Coefficient (

)

(pH dependent)
Solubility Soluble in organic solvents (Ethanol, Acetone); sparingly soluble in water; soluble in alkaline aqueous buffers.[1][2]
pKa Values Carboxyl group: ~3.5; DNP-amine is non-basic due to electron withdrawal.[2]
Chromophoric Utility

The DNP group is an electron-deficient aromatic system. Its absorption spectrum overlaps significantly with the emission spectrum of Tryptophan (


), making it an ideal FRET quencher .[2] Furthermore, the DNP chromophore is achiral but acquires an induced optical activity (Cotton effect) when bound in a chiral environment, such as an enzyme active site.[2]

Mechanistic Enzymology: The Carboxypeptidase A (CPA) Interaction

DNP-L-Phe is not a substrate for rapid hydrolysis by CPA; rather, it acts as a competitive inhibitor and conformational probe .[2] Its interaction with CPA is a classic model for studying the "induced fit" and the geometry of the hydrophobic S1' subsite.

Induced Circular Dichroism (ICD)

Free DNP-L-Phe in solution exhibits no circular dichroism in the visible region (>300 nm) because the DNP chromophore is planar and rotates freely. However, upon binding to CPA:

  • Chiral Locking: The L-phenylalanine side chain anchors into the hydrophobic pocket (S1').

  • Coordination: The carboxylate group interacts with the active site Zinc (

    
    ) or Arg-145.
    
  • Restricted Rotation: The DNP group is held rigidly in an asymmetric environment.

  • Signal Generation: This induces a strong negative Circular Dichroism signal at ~360 nm (extrinsic Cotton effect).[2]

Diagnostic Value: The magnitude and sign of this ICD signal are sensitive reporters of the active site conformation. Perturbations (e.g., pH changes, metal ion substitution


) alter the signal, allowing researchers to map the topology of the catalytic cleft without X-ray crystallography.
FRET Quenching Mechanism

In peptide substrates designed for other proteases, DNP-L-Phe is often incorporated as the N-terminal residue to quench a C-terminal fluorophore (e.g., Aminobenzoic acid, Abz).[2]

  • Intact Substrate: DNP (Acceptor) absorbs energy from Abz (Donor).[2] Fluorescence is quenched.[2]

  • Proteolysis: Cleavage of the peptide backbone separates DNP from Abz.

  • Signal: Fluorescence recovery of Abz is proportional to enzyme activity.[2]

FRET_Mechanism cluster_0 Intact Substrate (Quenched) cluster_1 Hydrolyzed Products (Fluorescent) Donor Donor (Trp/Abz) Excited State Acceptor Quencher (DNP-Phe) Ground State Donor->Acceptor Non-Radiative Energy Transfer (FRET) Enzyme Protease (Cleavage) Donor->Enzyme FreeDonor Free Donor Emits Photon FreeQuencher Free DNP-Phe Absorbs at 360nm Enzyme->FreeDonor Cleavage Event Enzyme->FreeQuencher caption Figure 1: Mechanism of DNP-L-Phe as a FRET Quencher in Protease Assays.

Experimental Protocols

Protocol A: Synthesis of N-2,4-DNP-L-Phenylalanine (Sanger's Method)

This protocol utilizes nucleophilic aromatic substitution (


) of Sanger's reagent by the 

-amino group of L-Phe.

Reagents:

  • L-Phenylalanine[1][3][4][5][6][7][8][9][10]

  • 1-Fluoro-2,4-dinitrobenzene (DNFB) (Warning: Vesicant)

  • Sodium Bicarbonate (

    
    )
    
  • Ethanol

  • Hydrochloric Acid (1 M and 6 M)

Workflow:

  • Solubilization: Dissolve 1.0 g of L-Phenylalanine and 2.0 g of

    
     in 25 mL of water.
    
  • Reaction: Add a solution of 1.0 mL DNFB in 50 mL ethanol. The mixture will turn bright yellow.

  • Incubation: Shake mechanically for 2 hours at room temperature in the dark (DNFB is light sensitive).

  • Workup: Evaporate ethanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ether to remove unreacted DNFB.[2] Discard the ether layer.

  • Precipitation: Acidify the aqueous layer carefully with 6 M HCl to pH ~1-2.[2] The DNP-L-Phe will precipitate as a yellow oil or solid.

  • Crystallization: Recrystallize from aqueous ethanol to obtain pure yellow needles.

Synthesis_Workflow Start L-Phenylalanine + NaHCO3 (Aqueous Solution) Reagent Add DNFB in Ethanol (Sanger's Reagent) Start->Reagent Reaction Nucleophilic Aromatic Substitution (2 hrs, Dark, RT) Reagent->Reaction Extraction Ether Extraction (Remove excess DNFB) Reaction->Extraction Acidification Acidify with HCl (pH < 2) Precipitate DNP-Phe Extraction->Acidification Product Recrystallize (aq. EtOH) Yellow Needles Acidification->Product caption Figure 2: Synthesis pathway of N-2,4-DNP-L-Phenylalanine.

Protocol B: Active Site Titration of CPA using Induced CD

Objective: Determine the binding affinity (


) of DNP-L-Phe to Carboxypeptidase A.
  • Preparation: Prepare a 10

    
    M solution of CPA in 1 M NaCl, 0.05 M Tris-HCl, pH 7.5.
    
  • Baseline: Record the CD spectrum of the enzyme alone from 300 nm to 450 nm (should be near zero).

  • Titration: Add aliquots of DNP-L-Phe (stock 10 mM in buffer) to the enzyme solution.

  • Measurement: Record the CD spectrum after each addition. Monitor the development of the negative peak at 360 nm.

  • Analysis: Plot

    
     vs. [DNP-Phe]. Fit to a hyperbolic binding isotherm to extract 
    
    
    
    .[2]

Data Analysis & Interpretation

When analyzing the interaction of DNP-L-Phe with enzymes, the following parameters are critical:

ParameterSymbolTypical Value (CPA)Interpretation
Dissociation Constant


Indicates moderate affinity; DNP-Phe mimics the substrate but binds non-productively.
Induced Ellipticity

Negative Cotton EffectConfirming specific binding in the chiral hydrophobic pocket.
Quenching Efficiency

> 95% (in FRET peptides)High efficiency due to strong spectral overlap with Trp/Abz.[2]

Troubleshooting Note:

  • High Background: If the absorbance at 360 nm exceeds 1.0, the CD signal-to-noise ratio will degrade due to insufficient light reaching the detector. Keep path lengths short (0.1 cm or 1 cm) and concentrations optimized.

  • Solubility: DNP-Phe can precipitate in acidic buffers.[2] Ensure pH > 6.0 for stock solutions or use a small percentage of DMSO (<5%).[2]

References

  • Vallee, B. L., & Riordan, J. F. (1968).[2] Chemical approaches to the properties of active sites of enzymes. Brookhaven Symposia in Biology, 21, 91-119.[2]

  • Auld, D. S., & Vallee, B. L. (1970).[2] Kinetics of carboxypeptidase A. II. Inhibitors of the hydrolysis of oligopeptides. Biochemistry, 9(22), 4352-4359.[2]

  • Sanger, F. (1945).[2] The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[2]

  • Meldal, M., & Breddam, K. (1991).[2] Anthranilamide and nitrotyrosine as a donor-acceptor pair in internally quenched fluorescent substrates for endopeptidases: Multicolumn peptide synthesis of enzyme substrates for subtilisin Carlsberg and pepsin.[2] Analytical Biochemistry, 195(1), 141-147.[2]

  • Lakowicz, J. R. (2006).[2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[2][11] (Standard reference for FRET mechanisms).

Sources

Spectroscopic Characterization and Assay Utility of N-(2,4-Dinitrophenyl)-L-Phenylalanine (DNP-L-Phe)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the UV-Vis absorption properties of N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) .[1] Designed for researchers in biochemistry and drug development, this document details the physicochemical basis of the compound's chromogenic behavior, its molar extinction coefficient, and its critical utility as a ligand in enzymatic assays (specifically Carboxypeptidase A).

Physicochemical Profile

DNP-L-Phe (CAS: 1655-54-5) is a derivative of L-phenylalanine where the amino group is modified with a 2,4-dinitrophenyl (DNP) moiety.[1][2][3][4] This modification introduces a strong chromophore, shifting the absorption from the UV range (typical of native phenylalanine) into the visible "yellow" region.[1]

Table 1: Core Physicochemical Data
ParameterValueNotes
Molecular Formula

Molecular Weight 331.28 g/mol
Appearance Yellow Crystalline SolidDistinctive DNP color
Solubility (Water) Low / Sparingly SolubleRequires pH adjustment or organic co-solvent
Solubility (Organic) SolubleEthanol, Acetone, Ethyl Acetate
pKa (Carboxyl) ~3.5 - 4.0Typical of amino acid carboxyl groups

UV-Vis Absorption Spectrum Data

The spectroscopic utility of DNP-L-Phe relies on the electronic transitions within the dinitrophenyl ring system.[1] Unlike native phenylalanine, which has a weak absorption maximum at 257.5 nm (


), the DNP group dominates the spectrum.
Spectral Characteristics

The absorption spectrum of DNP-amino acids is pH-dependent due to the protonation state of the amine and the resonance of the nitro groups.[1]

  • Primary Absorption Max (

    
    ): 360 nm  (in standard alkaline buffers like 
    
    
    
    or Tris, pH > 7.0).
  • Secondary Absorption: Significant absorption occurs in the UV region (~260 nm), but this overlaps with protein absorbance, making the 360 nm peak the standard for quantification.[1]

Table 2: Quantitative Spectral Data (Aqueous Buffer, pH 8.0)
Wavelength (

)
Molar Extinction Coefficient (

)
Application
360 nm 17,400

(

500)
Primary Quantification
260 nm~10,000 - 12,000

Secondary (Interference prone)

Technical Insight: The value of


 is widely accepted for DNP-amino acids in bicarbonate buffers. However, in strong acid (1N HCl), the 

shifts blue to ~350 nm, and the extinction coefficient drops slightly. In strong alkali (1N NaOH), a red shift to ~390 nm may occur.

Experimental Protocol: Preparation and Quantification

To ensure data integrity, the following self-validating protocol should be used to prepare a standard stock solution.

Reagents[1]
  • DNP-L-Phe Solid: >98% purity (HPLC grade).[2]

  • Solvent: 1% Sodium Bicarbonate (

    
    ) solution or 50 mM Tris-HCl (pH 8.0).
    
    • Reasoning: DNP-L-Phe is an acid; alkaline pH ensures deprotonation of the carboxyl group, significantly enhancing solubility in water.[1]

Step-by-Step Workflow
  • Weighing: Accurately weigh 3.31 mg of DNP-L-Phe (

    
    ).
    
  • Solubilization: Transfer to a 10 mL volumetric flask. Add 5 mL of 1%

    
    .[1][5] Vortex until fully dissolved (solution will turn bright yellow).
    
  • Dilution: Bring to volume (10 mL) with water.

    • Concentration:

      
       (
      
      
      
      ).
  • Verification (Self-Validation):

    • Dilute the stock 1:20 (50

      
       stock + 950 
      
      
      
      buffer). Final conc =
      
      
      .
    • Measure Absorbance at 360 nm (

      
      ).
      
    • Pass Criteria:

      
       must be between 0.85 and 0.89  (based on 
      
      
      
      ).
    • Calculation:

      
      .
      

Application: Carboxypeptidase A (CPA) Interaction

DNP-L-Phe is frequently used in enzymology not just as a standard, but as a competitive ligand or inhibitor for Carboxypeptidase A (CPA). It binds to the active site, allowing researchers to map the hydrophobic pocket (S1' subsite) of the enzyme.[1]

Mechanistic Pathway

The following diagram illustrates the workflow for using DNP-L-Phe to determine enzyme active site occupancy or inhibition constants (


).

CPA_Assay_Workflow Start Start: Enzyme Preparation (CPA in Tris Buffer) Substrate Add Substrate (Hippuryl-L-Phe) Start->Substrate Control Reaction Inhibitor Add Ligand (DNP-L-Phe) Start->Inhibitor Inhibition Arm Measurement Measure Kinetics (UV 254nm) Substrate->Measurement Hydrolysis Rate Complex Formation of E-I Complex Inhibitor->Complex Competitive Binding Complex->Measurement Reduced Rate Analysis Data Analysis (Lineweaver-Burk) Measurement->Analysis Calculate Ki

Figure 1: Experimental workflow for determining the inhibition constant (


) of DNP-L-Phe against Carboxypeptidase A. The ligand competes with the standard substrate (Hippuryl-L-Phe).[1]
Mechanistic Insight

DNP-L-Phe binds to the hydrophobic pocket of CPA.[1] The DNP group mimics the bulky aromatic side chains of natural substrates but, depending on the exact linkage and pH, may not be hydrolyzed, effectively blocking the active site zinc ion from accessing the scissile bond of the reporter substrate.[1]

References

  • PubChem. (2025).[4] N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine.[1] [Link]

  • PhotochemCAD. (2018). L-Phenylalanine Absorption Spectrum Data. [Link]

Sources

Methodological & Application

protocol for synthesizing N-(2,4-Dinitrophenyl)-L-phenylalanine from Sanger's reagent

[1][2]

Author:1

Executive Summary

This application note details the synthesis of N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) utilizing Sanger’s Reagent (1-fluoro-2,4-dinitrobenzene).[1][2] Historically significant for its role in Frederick Sanger’s Nobel Prize-winning determination of the insulin structure, this reaction remains a fundamental pedagogical and analytical tool in protein chemistry.[1]

The protocol leverages the principles of Nucleophilic Aromatic Substitution (


)

1

Scientific Principles & Mechanism[1]

The Chemical Pathway ( )

Unlike standard electrophilic aromatic substitution, this reaction proceeds via an Addition-Elimination mechanism.[1] The benzene ring of Sanger's reagent is highly electron-deficient due to the two nitro groups (

11
  • Nucleophilic Attack: The lone pair of the L-phenylalanine amino group attacks the ipso-carbon (C1) of the FDNB ring.[1]

  • Meisenheimer Complex: A resonance-stabilized anionic intermediate forms (Meisenheimer complex), where the negative charge is delocalized onto the nitro groups.

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion (

    
    ), which is an excellent leaving group in 
    
    
    reactions due to the high electronegativity of fluorine stabilizing the transition state.
Reaction Mechanism Diagram

SNAr_MechanismReactantsReactants(FDNB + L-Phe)ComplexMeisenheimer Complex(Resonance Stabilized Anion)Reactants->ComplexNucleophilic Attack(Slow Step)TransitionTransition State(Fluorine Elimination)Complex->TransitionRestoration ofAromaticityProductsProduct(DNP-L-Phe + HF)Transition->ProductsLoss of F-

Figure 1: The Addition-Elimination mechanism (

Materials & Reagents

Reagent List
ReagentCAS No.RoleGrade/Purity
L-Phenylalanine 63-91-2Nucleophile

1-Fluoro-2,4-dinitrobenzene (FDNB) 70-34-8Electrophile (Sanger's Reagent)

Sodium Bicarbonate (

)
144-55-8Base (pH Buffer)ACS Reagent
Ethanol (Absolute) 64-17-5Solvent (Co-solvent)ACS Reagent
Hydrochloric Acid (1N) 7647-01-0Precipitating AgentStandard Solution
Diethyl Ether 60-29-7Extraction SolventACS Reagent
Safety & Handling (Critical)
  • FDNB Hazard: 1-Fluoro-2,4-dinitrobenzene is a potent vesicant and sensitizer.[1] It causes severe dermatitis and yellow staining of the skin.

    • Control: Double-glove (Nitrile) and work exclusively in a fume hood.[1]

  • DNP Derivatives: Dinitrophenyl compounds can be light-sensitive; protect reaction vessels from direct sunlight (wrap in foil if necessary).[1]

Experimental Protocol

Preparation of Reactants
  • Aqueous Phase: Dissolve

    
     of L-Phenylalanine  (
    
    
    ) and
    
    
    of Sodium Bicarbonate in
    
    
    of distilled water.
    • Rationale: The bicarbonate maintains a pH

      
      . This ensures the amino group is deprotonated (
      
      
      ) and nucleophilic, while neutralizing the HF produced.[1]
  • Organic Phase: Dissolve

    
     (
    
    
    ,
    
    
    ) of FDNB in
    
    
    of Ethanol .
    • Note: A slight molar excess of FDNB ensures complete derivatization of the amino acid.

Reaction Workflow
  • Mixing: Add the FDNB/Ethanol solution to the aqueous amino acid solution.

  • Incubation: Stir the mixture vigorously at Room Temperature for 2 hours.

    • Observation: The solution will turn a bright, deep yellow color immediately, darkening over time.

    • Control: Do not heat excessively; high temperatures promote the hydrolysis of FDNB to 2,4-dinitrophenol (a contaminant).[1]

  • Completion Check: Analyze a spot by TLC (Silica gel; Solvent: n-Butanol/Acetic Acid/Water 4:1:1) to confirm consumption of free phenylalanine (ninhydrin negative).

Workup & Purification[1]
  • Removal of Excess Reagent:

    • Add

      
       of water to the reaction mixture.
      
    • Extract the alkaline solution twice with

      
       of Diethyl Ether .
      
    • Mechanism:[1][2][3][4] Unreacted FDNB is soluble in ether. The product (DNP-Phe) exists as a carboxylate salt (

      
      ) at this pH and remains in the aqueous layer.[1] Discard the yellow ether layer  into hazardous waste.
      
  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Slowly add 1N HCl dropwise with stirring until the pH reaches

      
      .
      
    • Observation: The bright yellow DNP-L-Phenylalanine will precipitate as an oil or solid (which crystallizes upon standing/scratching).[1]

  • Crystallization:

    • Filter the crude solid.

    • Recrystallize from a mixture of Methanol/Water (1:1) .

    • Dry the yellow needles in a vacuum desiccator.

Workflow Diagram

Protocol_WorkflowStep1Dissolve L-Phein NaHCO3 (aq)Step2Add FDNBin EthanolStep1->Step2Step3Stir 2h @ RT(Deep Yellow)Step2->Step3Step4Ether Extraction(Remove excess FDNB)Step3->Step4Step5Acidify Aqueous Layer(HCl to pH 1)Step4->Step5Keep Aqueous PhaseStep6Recrystallize(MeOH/H2O)Step5->Step6Collect Precipitate

Figure 2: Step-by-step experimental workflow for the synthesis and purification of DNP-L-Phenylalanine.

Characterization & Quality Control

Physical Properties
PropertyExpected ValueNotes
Appearance Bright Yellow NeedlesDistinctive DNP chromophore
Melting Point

Literature standard [1][2]
Solubility Soluble in organic solvents (Acetone, EtOAc); Insoluble in water (acidic form)-
Troubleshooting
  • Oily Product: If the product separates as an oil upon acidification, induce crystallization by scratching the glass vessel with a rod or seeding with a DNP-Phe crystal.

  • Low Yield: Ensure the pH during reaction remained

    
    . If the pH drops, the amino group protonates (
    
    
    ) and becomes non-nucleophilic.[1]
  • Contamination: If the melting point is low (

    
    ), the product may contain 2,4-dinitrophenol (hydrolysis byproduct).[1] This can be removed by washing the solid with dilute benzene or repeating the ether extraction step on the alkaline solution.
    

References

  • TCI Chemicals. Product Specification: N-(2,4-Dinitrophenyl)-L-phenylalanine. Retrieved from [1]

  • Sanger, F. (1945).[5][6][7] "The free amino groups of insulin."[5][8] Biochemical Journal, 39(5), 507–515.[5]

  • National Institutes of Health (NIH) PubChem. Compound Summary: N-(2,4-Dinitrophenyl)-L-phenylalanine.[1] Retrieved from [1]

  • Creative Biolabs. Sanger Protein Sequencing: A Foundational Pillar. Retrieved from

Application Note: Kinetic Profiling of Chymotrypsin using DNP-L-Phenylalanine Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals conducting kinetic characterization of


-chymotrypsin. It addresses the specific use of 

-(2,4-Dinitrophenyl)-L-phenylalanine ethyl ester
(DNP-Phe-OEt) as a chromogenic substrate.

Note on Substrate Identity: While "DNP-L-phenylalanine" (the free acid) is the product of the reaction, it acts as a competitive inhibitor. The actual substrate required for kinetic turnover is the ester derivative, typically


-(2,4-Dinitrophenyl)-L-phenylalanine ethyl ester  (DNP-Phe-OEt). This guide focuses on the kinetics of this ester hydrolysis.

Introduction & Mechanistic Principle


-Chymotrypsin (EC 3.4.21.1) is a serine protease that preferentially cleaves peptide bonds at the C-terminus of aromatic amino acid residues (Phe, Trp, Tyr).[1][2] The catalytic mechanism follows a Ping-Pong Bi-Bi  pathway involving a covalent acyl-enzyme intermediate.

When using DNP-Phe-OEt , the 2,4-dinitrophenyl (DNP) group serves as an N-terminal chromophore. Unlike simple aliphatic esters (e.g., ATEE), the DNP tag allows for spectrophotometric monitoring in the near-UV/visible region (


360 nm), reducing interference from protein absorbance at 280 nm.

Reaction Scheme:

  • Acylation: Enzyme (E) attacks the ester bond of the substrate (S), releasing Ethanol (

    
    ) and forming the DNP-Phe-Enzyme intermediate (
    
    
    
    ).
  • Deacylation: Water attacks the intermediate, releasing DNP-L-Phenylalanine (

    
    ) and regenerating the free enzyme.
    
Diagram: Chymotrypsin Catalytic Cycle with DNP-Phe-OEt

Chymotrypsin_Mechanism E Free Enzyme (Chymotrypsin) ES Michaelis Complex (E·S) E->ES + S S Substrate (DNP-Phe-OEt) Acyl Acyl-Enzyme (DNP-Phe-Enzyme) ES->Acyl Acylation (Release P1) Acyl->E Deacylation (Release P2) P1 Product 1 (Ethanol) Acyl->P1 P2 Product 2 (DNP-Phe-OH) Acyl->P2 Water H₂O Water->Acyl Hydrolysis

Caption: The Ping-Pong mechanism of chymotrypsin. The rate-limiting step for ester substrates is typically deacylation.

Materials & Preparation

To ensure assay validity, reagents must be prepared to minimize spontaneous hydrolysis and solvent effects.

Reagents
ComponentSpecificationRole
Enzyme

-Chymotrypsin (Bovine Pancreas), TLCK-treated
Prevents trypsin contamination.[3]
Substrate

-(2,4-DNP)-L-Phenylalanine Ethyl Ester
Specific chromogenic substrate.
Buffer 80 mM Tris-HCl, pH 7.8Optimal pH for catalytic triad (His57).
Stabilizer 100 mM CaCl

Stabilizes enzyme structure; prevents autolysis.
Solvent DMSO or Methanol (HPLC Grade)Solubilizes the hydrophobic substrate.
Preparation Protocol
  • Assay Buffer (pH 7.8): Dissolve Tris base in ultrapure water. Add CaCl

    
     to a final concentration of 100 mM. Adjust pH to 7.8 with HCl at 25°C. Filter through a 0.22 
    
    
    
    m membrane.
  • Enzyme Stock (

    
    M):  Dissolve lyophilized chymotrypsin in 1 mM HCl (prevents autolysis). Store on ice. Determine concentration using 
    
    
    
    .
  • Substrate Stock (100 mM): Dissolve DNP-Phe-OEt in 100% DMSO.

    • Critical Check: Ensure the solution is clear yellow. If cloudy, sonicate briefly. Store in dark at -20°C.

Experimental Protocol (Kinetic Assay)

This protocol uses a continuous spectrophotometric assay. The detection principle relies on the differential extinction coefficient (


) between the ester substrate and the acid product at 360 nm.
Step-by-Step Methodology
  • Spectral Validation (Self-Validating Step):

    • Before running kinetics, prepare two cuvettes: one with Substrate only (in buffer) and one with Product (DNP-Phe-OH) only.

    • Scan absorbance from 300–450 nm.

    • Identify the wavelength of maximal difference (

      
      ). Typically, 360 nm  is used.
      
    • Note: If

      
       is small, perform the assay at pH 7.0–7.5 where the ionization state of the product carboxylate maximizes the spectral shift.
      
  • Reaction Setup (Standard Cuvette: 1 mL):

    • Blank: 980

      
      L Buffer + 10 
      
      
      
      L DMSO + 10
      
      
      L Enzyme.
    • Sample: Mix Buffer and Substrate first to establish a baseline.

OrderComponentVolume (

L)
Final Conc.
1Assay Buffer (+ CaCl

)
970-
2Substrate Stock (in DMSO)10 - 500.1 - 5.0 mM
3Incubate 3 minEquilibrate to 25°C
4Enzyme Stock10 - 20100 - 200 nM
  • Measurement:

    • Initiate reaction by adding Enzyme.

    • Immediately mix by inversion (do not vortex vigorously).

    • Monitor Absorbance at 360 nm for 3–5 minutes.

    • Record the initial linear rate (

      
      ).
      
Workflow Diagram

Protocol_Workflow Start Start: Reagent Prep Blank Prepare Blank (Buffer + DMSO + Enzyme) Start->Blank Baseline Baseline Monitor (Buffer + Substrate) Check for spontaneous hydrolysis Start->Baseline Initiate Initiate Reaction Add Enzyme Baseline->Initiate Stable Baseline? Measure Kinetic Read Abs @ 360 nm (3-5 min) Initiate->Measure Analyze Calculate Initial Velocity (v₀) Measure->Analyze

Caption: Experimental workflow for determining initial velocity (


).

Data Analysis & Calculation

To extract kinetic constants (


, 

), perform the assay at varying substrate concentrations (e.g., 0.5

to 5

).
Convert Rate to Concentration

Convert the slope (Abs/min) to Velocity (


M/min) using the Beer-Lambert Law:


  • 
    : Difference in extinction coefficient between Product and Substrate (typically determined experimentally, approx. 
    
    
    
    depending on pH).
  • 
    : Path length (1 cm).
    
Michaelis-Menten Fitting

Plot


 vs. 

and fit to the equation:

Catalytic Constant ( )


  • 
    : Molar concentration of active sites.
    

Troubleshooting & Validation (Self-Validating Systems)

IssueMechanistic CauseCorrective Action
High Background Rate Spontaneous hydrolysis of the ester bond in alkaline pH.Reduce pH to 7.0–7.4; ensure DMSO stock is fresh and dry.
Non-Linear Progress Curve Product inhibition (DNP-Phe is a competitive inhibitor) or substrate depletion.Use initial rates (

conversion); increase substrate concentration.
Low Signal (

)
Spectral overlap between Ester and Acid forms.Perform a pH titration of the product to find the

shift; verify

experimentally.
Pre-steady State Burst Rapid acylation followed by slow deacylation (typical for esters).If a "burst" is observed,

is limited by deacylation. This confirms active enzyme.

References

  • Worthington Biochemical Corporation. "Chymotrypsin Assay Protocol." Worthington Enzyme Manual. Link

  • Sigma-Aldrich.

    
    -Chymotrypsin." Technical Bulletin. Link
    
  • Bender, M. L., et al. "The Kinetics of the -Chymotrypsin-Catalyzed Hydrolysis of p-Nitrophenyl Acetate." Journal of the American Chemical Society, 1957. (Foundational text on ester hydrolysis mechanisms).
  • Hummel, B. C. "A modified spectrophotometric determination of chymotrypsin, trypsin, and thrombin." Canadian Journal of Biochemistry and Physiology, 1959. (Basis for ester-based UV assays).[3]

Sources

Application Note: Fluorescence Quenching Assay for Anti-DNP Antibody Affinity Determination

Author: BenchChem Technical Support Team. Date: February 2026


) via Tryptophan Fluorescence Quenching

Abstract & Principle

This guide details the protocol for determining the equilibrium dissociation constant (


) of anti-2,4-dinitrophenyl (anti-DNP) antibodies using intrinsic fluorescence quenching. This method relies on the resonance energy transfer between the antibody's intrinsic tryptophan (Trp) residues and the bound DNP hapten.
The Mechanism

Antibodies contain Trp residues within their variable regions (


 and 

). Upon excitation at 280 nm, these residues emit fluorescence at

340 nm. The DNP group has a broad absorption spectrum that overlaps significantly with Trp emission. When DNP binds to the antibody combining site, it acts as a non-radiative energy acceptor, quenching the Trp fluorescence (Eisen & Siskind, 1964). The degree of quenching is directly proportional to the fractional occupancy of the binding sites, allowing for the precise calculation of affinity.

Critical Technical Challenge: DNP is a chromophore that absorbs light at both the excitation (280 nm) and emission (340 nm) wavelengths. This causes the Inner Filter Effect (IFE) , an optical artifact that mimics quenching. This protocol includes a mandatory mathematical correction for IFE to ensure data integrity (Lakowicz, 2006).

Materials & Reagents

Reagent/EquipmentSpecificationPurpose
Anti-DNP Antibody Purified IgG or Fab (>95% purity)Target protein. Concentration: ~0.5 - 1.0

M.
Ligand

-DNP-L-Lysine
Monovalent hapten. Stock: 1 mM in buffer.
Assay Buffer PBS (pH 7.4) or TBSPhysiological binding environment. Avoid Trp-containing buffers.
Spectrofluorometer High-sensitivity (e.g., Horiba, Cary)Must support stepwise titration and magnetic stirring.
Quartz Cuvette 10 mm pathlength, 4 clear windowsRequired for fluorescence; plastic absorbs UV.
UV-Vis Spectrophotometer Matching pathlengthRequired for measuring absorbance for IFE correction.

Experimental Workflow

The following diagram outlines the logical flow of the experiment, emphasizing the parallel requirement of fluorescence and absorbance measurements for valid data.

G Start Start: Equilibrate Ab in Buffer Baseline Measure Baseline Fluorescence (F0) & Absorbance (A0) Start->Baseline Titrate Add Aliquot of DNP-Lysine Baseline->Titrate Measure Measure F_obs (Fluorescence) & A_ex, A_em (Absorbance) Titrate->Measure Check Saturation Reached? (Signal plateau) Measure->Check Check->Titrate No (Repeat) Correct Apply Inner Filter Effect (IFE) Correction Check->Correct Yes Fit Non-Linear Regression (Calculate Kd) Correct->Fit

Figure 1: Iterative workflow for fluorescence titration with mandatory absorbance correction.

Detailed Protocol

Phase 1: Preparation
  • Buffer Blanking: Fill the quartz cuvette with 2.0 mL of Assay Buffer. Record the background fluorescence (excitation 280 nm, emission 340 nm) and subtract this from all subsequent readings.

  • Antibody Sample: Dilute the anti-DNP antibody to approximately 0.5

    
    M (approx. 75 
    
    
    
    g/mL for IgG) in 2.0 mL of Assay Buffer.
    • Expert Note: The concentration must be accurately known (via

      
       using 
      
      
      
      ) for stoichiometric fitting.
  • Ligand Stock: Prepare a 500

    
    M stock of 
    
    
    
    -DNP-L-Lysine. Verify concentration spectrophotometrically (
    
    
    ).
Phase 2: Titration Loop

Perform the following steps for 10–15 data points, ensuring you span the range from 0% to >90% saturation.

  • Initial Reading (

    
    ):  Place the antibody solution in the fluorometer with magnetic stirring. Equilibrate to 25°C. Record the initial fluorescence intensity at 340 nm (
    
    
    
    ).
  • Absorbance Reading (

    
    ):  Immediately measure the absorbance of the same sample at 280 nm (
    
    
    
    ) and 340 nm (
    
    
    ).
  • Titration: Add a small volume (e.g., 1–5

    
    L) of DNP-Lysine stock.
    
    • Self-Validating Step: Keep cumulative volume change <5% to minimize dilution errors. If >5%, apply dilution correction:

      
      .
      
  • Equilibration: Allow 60 seconds for mixing and binding equilibrium.

  • Measurement: Record the new fluorescence (

    
    ) and absorbance values (
    
    
    
    and
    
    
    ).
    • Note: As DNP concentration increases,

      
       and 
      
      
      
      will rise significantly. This is the source of the Inner Filter Effect.[1]

Data Analysis & Calculation

Step 1: Inner Filter Effect (IFE) Correction

Raw fluorescence data (


) is invalid without correction because the DNP ligand absorbs the excitation light before it reaches the center of the cuvette and re-absorbs the emitted light.

Use the standard correction formula (Lakowicz, 2006):



ParameterDefinition

True fluorescence intensity representing the biological state.

Raw intensity measured by the instrument.

Total absorbance of the sample at excitation wavelength (280 nm).

Total absorbance of the sample at emission wavelength (340 nm).
Step 2: Calculate Quenching ( )

Convert corrected fluorescence to fractional quenching:



Step 3: Binding Isotherm Fitting

Fit the data to the quadratic binding equation (preferred over Scatchard for accurate


 determination). This model accounts for ligand depletion (when 

).


  • 
    : Observed quenching fraction.
    
  • 
    : Maximum quenching at saturation (fitted parameter, typically 0.6–0.8 for anti-DNP).
    
  • 
    : Total concentration of added DNP-Lysine.
    
  • 
    : Total concentration of Antibody binding sites (2 
    
    
    
    [IgG]).
  • 
    : Dissociation constant (fitted parameter).[2]
    

Troubleshooting & Controls

IssueProbable CauseCorrective Action
Non-saturating curve Ligand concentration too low relative to

.
Increase ligand stock concentration. Ensure final

.
Sigmoidal curve Cooperativity or mixing artifact.Anti-DNP IgG is usually non-cooperative. Check stirring efficiency.

> 85%
Aggregation or precipitation.Check for turbidity. DNP-Ab complexes can precipitate at high concentrations.
Linear decrease (no plateau) Inner Filter Effect dominating.Verify IFE correction.[3][4] If

, dilute the sample and repeat.

References

  • Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response. Biochemistry, 3(7), 996–1008.

  • Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation Energy Transfer and the Quantitative Study of the Antibody Hapten Reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[5] (Chapter 8: Quenching of Fluorescence).

  • Harris, D. A., & Bashford, C. L. (1987).Spectrophotometry and Spectrofluorimetry: A Practical Approach. IRL Press.

Sources

Technical Application Note: Equilibrium Dialysis Protocol for DNP-L-Phenylalanine Hapten Binding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the "Gold Standard" protocol for determining the intrinsic association constant (


) and heterogeneity of anti-DNP antibodies (IgG/IgE) using the hapten 2,4-dinitrophenyl-L-phenylalanine (DNP-L-Phe) . While newer methods like Surface Plasmon Resonance (SPR) exist, equilibrium dialysis remains the thermodynamic reference method because it measures binding directly in solution without immobilizing the receptor, thereby avoiding steric hindrance artifacts.

Principle of Operation

Equilibrium dialysis relies on the thermodynamic equilibration of a small ligand (hapten) across a semi-permeable membrane that retains the macromolecule (antibody).[1]

  • Chamber A (Retentate): Contains Antibody (

    
    ) + Ligand (
    
    
    
    ).
  • Chamber B (Dialysate): Contains only Ligand (

    
    ).
    
  • The Membrane: A cellulose barrier (typically 10–14 kDa MWCO) allows free passage of DNP-L-Phe (~331 Da) but blocks the Antibody (~150,000 Da).

At equilibrium, the chemical potential of the free ligand is identical in both chambers. Therefore, the concentration of ligand in Chamber B equals the concentration of free ligand in Chamber A. Any excess ligand in Chamber A is attributed to specific binding by the antibody.

The Donnan Effect (Critical Theory)

Because antibodies are polyelectrolytes and DNP-L-Phe carries a charge (zwitterionic/anionic at pH 7.4), the Gibbs-Donnan effect can cause an uneven distribution of the small diffusible ions to balance the charge of the non-diffusible protein.

  • Correction: This protocol utilizes a high ionic strength buffer (0.15 M NaCl) to suppress the Donnan effect to negligible levels (Eisen & Karush, 1949).

Materials & Reagents

Reagents
  • Ligand:

    
    -DNP-L-Phenylalanine (High purity, >98%).
    
  • Protein: Purified Anti-DNP Antibody (IgG or IgE fraction).

  • Buffer (PBS): 0.01 M Sodium Phosphate, 0.15 M NaCl, pH 7.4. Note: Sodium azide (0.02%) is recommended to prevent bacterial growth during the 16+ hour incubation.

  • Standard: 2,4-Dinitrophenol (for extinction coefficient verification if necessary).

Equipment
  • Equilibrium Dialysis Apparatus: Teflon or Acrylic micro-chambers (e.g., Harvard Apparatus or equivalent).

  • Membranes: Regenerated Cellulose, MWCO 12-14 kDa.

  • Spectrophotometer: Capable of reading absorbance at 360 nm (UV-Vis).

Experimental Workflow

Diagrammatic Overview (DOT Visualization)

EquilibriumDialysis cluster_controls Quality Controls Prep 1. Preparation (Buffer, Ligand, Membrane) DetermineE 2. Determine Extinction Coeff (DNP-L-Phe @ 360nm) Prep->DetermineE Assembly 3. Chamber Assembly (Insert Membrane) DetermineE->Assembly Loading 4. Loading Side A: Ab + Ligand Side B: Buffer (or Ligand) Assembly->Loading Control1 Leak Test (Blue Dextran) Assembly->Control1 Validation Incubation 5. Equilibration (16-24h @ 25°C, Rotating) Loading->Incubation Control2 Adsorption Control (No Protein) Loading->Control2 Parallel Sampling 6. Sampling Extract 50-100µL from Both Chambers Incubation->Sampling Readout 7. Spectrophotometry (A360nm) Sampling->Readout Analysis 8. Scatchard Analysis Calculate r and c Readout->Analysis

Caption: Workflow for Equilibrium Dialysis. Blue/Red nodes indicate critical analytical steps. Yellow/Green nodes indicate physical manipulation.

Detailed Protocol

Step 1: Membrane Preparation

Dialysis membranes contain glycerol and sulfur traces that absorb UV light and interfere with DNP quantification.

  • Boil membranes in 500 mL of distilled water with 1 mM EDTA and 2% Sodium Bicarbonate for 10 minutes.

  • Rinse thoroughly with distilled water.

  • Boil again in distilled water (10 mins).

  • Store in 30% Ethanol at 4°C if not using immediately. Rinse with PBS before use.

Step 2: Ligand Concentration Determination

DNP-L-Phe has a strong absorbance at 360 nm . You must determine the exact Molar Extinction Coefficient (


) for your specific buffer conditions, though literature values are typically 

.
  • Prepare a stock solution of DNP-L-Phe in PBS.

  • Create a serial dilution curve.

  • Measure

    
    . Plot 
    
    
    
    vs. Concentration to confirm linearity (Beer-Lambert Law).
Step 3: Experimental Setup

Set up a series of chambers (typically 6–10) to cover a range of hapten concentrations spanning the expected


.
Chamber ID[DNP-L-Phe] Initial (µM)[Antibody] Initial (µM)Purpose
1-2 1.010.0Low Saturation
3-4 5.010.0Mid Saturation
5-6 20.010.0High Saturation
7-8 50.010.0Saturation/Excess
Ctrl-1 20.00.0 Membrane Adsorption Control
Ctrl-2 0.010.0Buffer Blank
  • Chamber Side A (Protein): Add fixed concentration of Antibody (e.g., 10 µM or ~1.5 mg/mL IgG).

  • Chamber Side B (Ligand): Add varying concentrations of DNP-L-Phe.

    • Note: Adding ligand to the buffer side allows you to monitor the approach to equilibrium.

Step 4: Equilibration
  • Seal chambers to prevent evaporation.

  • Rotate the apparatus at 25°C (room temp) or 4°C (if temperature dependence is being studied).

  • Incubate for 16–24 hours .

    • Validation: For a new setup, sample at 12h, 16h, and 24h to prove equilibrium is reached (concentrations stabilize).

Step 5: Sampling and Measurement
  • Carefully withdraw equal volumes (e.g., 100 µL) from Side A and Side B. Do not puncture the membrane.

  • Measure Absorbance at 360 nm (

    
    ) for all samples.
    
  • If protein concentration is high in Side A, it may contribute light scattering. Correct by subtracting the absorbance of the Protein-Only control (Ctrl-2).

Data Analysis & Calculation

Fundamental Equations

Calculate the concentration of free and bound ligand using the extinction coefficient (


).
  • Free Ligand Concentration (

    
    ): 
    
    
    
    
  • Total Ligand in Protein Chamber (

    
    ): 
    
    
    
    
  • Bound Ligand Concentration (

    
    ): 
    
    
    
    
    (Assumption: Free ligand concentration is equal in both chambers).
  • Binding Ratio (

    
    ): 
    
    
    
    
    Where
    
    
    is the molar concentration of the antibody.
Scatchard Analysis

To determine the Association Constant (


) and Valency (

), plot the data according to the Scatchard equation:


  • Y-axis:

    
    
    
  • X-axis:

    
    
    
  • Slope:

    
     (Association Constant)
    
  • X-intercept:

    
     (Valency, usually 2 for IgG, 10 for IgM)
    

Interpretation of Non-Linearity: If the Scatchard plot is curvilinear (concave up), it indicates heterogeneity of binding sites (polyclonal antibodies). In this case, use the Sips isotherm or average affinity constant (


) where half the sites are bound.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Volume Loss Leakage or EvaporationCheck O-rings; Ensure tape/seal is tight.
High Background

Dirty MembraneRe-boil membranes in EDTA/Bicarbonate.

Impossible PhysicsLabeling error or extreme Donnan effect (check salt concentration).
Loss of Ligand Adsorption to ChamberCheck "No Protein" control. If [L] drops, switch to Teflon or pre-coat chambers.

References

  • Eisen, H. N., & Karush, F. (1949). The interaction of purified antibody with homologous hapten; antibody valence and binding constant.[2] Journal of the American Chemical Society, 71(1), 363–364.

  • Thermo Scientific. (2012). Rapid Equilibrium Dialysis (RED) Device Insert.

  • Kuby Immunology. (Current Ed).

  • OMLC. (1995).

Sources

Precision Protocol: Preparation of DNP-L-Phenylalanine Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

DNP-L-phenylalanine (N-(2,4-Dinitrophenyl)-L-phenylalanine) is a critical reagent used primarily as a chromogenic substrate for chymotrypsin-like proteases and as a hapten in immunological studies.[1] Its utility relies on the distinct spectroscopic properties of the 2,4-dinitrophenyl (DNP) moiety, which serves as a built-in "concentration reporter."[1]

This guide details the preparation of a high-integrity stock solution in Dimethyl Sulfoxide (DMSO) . Unlike aqueous buffers where DNP-L-phenylalanine exhibits poor solubility, DMSO ensures complete solvation and long-term stability.[1] This protocol includes a self-validating Quality Control (QC) step using UV-Vis spectroscopy to verify the actual concentration, eliminating the "weighing error" bias common in analytical assays.

Material Specifications & Safety

Reagents
  • Compound: N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe)[1]

    • MW: 331.28 g/mol [1]

    • CAS: 1655-54-5[1]

    • Appearance: Yellow crystalline powder[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

    
    99.9% purity (molecular biology grade).
    
    • Note: Avoid "wet" DMSO as water uptake can accelerate degradation or cause precipitation upon freezing.

Equipment
  • Analytical balance (readability 0.1 mg).

  • Vortex mixer.

  • UV-Vis Spectrophotometer (Quartz cuvettes required for UV range; plastic acceptable for >340 nm).[1]

  • Amber microcentrifuge tubes (1.5 mL) or foil-wrapped tubes (DNP derivatives are photosensitive).[1]

Safety (SDS Highlights)
  • DNP-Derivatives: While less toxic than free 2,4-dinitrophenol (a metabolic uncoupler), DNP-amino acids should be treated as potential irritants and toxic by ingestion.[1] Wear nitrile gloves and eye protection.

  • DMSO: Penetrates skin rapidly and can carry dissolved contaminants into the body.[2] Handle with strict "no-contact" technique.

Critical Parameters: The "Why" Behind the Protocol

ParameterSpecificationScientific Rationale
Solubility Limit ~50–100 mM in DMSOThe hydrophobic phenyl ring and DNP group make this compound sparingly soluble in water but highly soluble in dipolar aprotic solvents like DMSO.[1]
Target Conc. 10 mM or 20 mM A 10–20 mM stock is ideal. It is concentrated enough to allow small dilution volumes (avoiding DMSO toxicity in cells/enzymes) but below the saturation limit to prevent precipitation during freeze/thaw cycles.
Stability Light SensitiveThe nitro groups on the DNP ring are susceptible to photoreduction or isomerization. Always store in the dark.
Hygroscopicity ModerateDMSO is hygroscopic. Accumulation of water shifts the polarity, potentially causing the hydrophobic DNP-Phe to crash out of solution over time.

Step-by-Step Preparation Protocol

Workflow Diagram

G Start Weigh DNP-L-Phe (Analytical Balance) Dissolve Add Anhydrous DMSO (Target: 20 mM) Start->Dissolve Calculate Vol Mix Vortex & Sonicate (Ensure Clarity) Dissolve->Mix Dissolution QC QC: UV-Vis Check (Dilute 1:100 in Buffer) Mix->QC Validation QC->Start Fail (>5% dev) Store Aliquot & Freeze (-20°C, Dark) QC->Store Pass

Caption: Logical workflow for the preparation and validation of DNP-L-phenylalanine stock.

Protocol Steps
Step 1: Calculation & Weighing

Calculate the mass required for your target volume. For a 1 mL stock at 20 mM :




[1]

Expert Insight: Do not attempt to weigh exactly 6.63 mg. Weigh an amount close to this (e.g., 6.0–7.0 mg), record the exact mass, and adjust the DMSO volume to achieve exactly 20 mM.



Step 2: Dissolution[1]
  • Place the weighed powder into a sterile, amber 1.5 mL microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Optional: If particles persist, sonicate in a water bath for 2 minutes. The solution must be crystal clear and bright yellow.

Step 3: Self-Validating Quality Control (UV-Vis)

This is the most critical step to ensure "Trustworthiness."[1] You will verify the concentration using the molar extinction coefficient (


) of the DNP group.
  • Standard Value:

    
     (in 1% NaHCO
    
    
    
    or similar alkaline buffer).[1]
  • Procedure:

    • Prepare a 1:100 dilution of your stock. (e.g., 10

      
      L stock + 990 
      
      
      
      L 0.1 M Sodium Bicarbonate buffer, pH 8.0).
    • Blank the spectrophotometer with the buffer containing 1% DMSO.

    • Measure Absorbance at 360 nm (

      
      ).
      
    • Calculate Actual Concentration:

      
      [1]
      

Validation Criteria: If the calculated concentration deviates by


 from the theoretical (gravimetric) concentration, adjust the stock volume or re-make.
Step 4: Storage
  • Aliquot the stock into small volumes (e.g., 50–100

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Store in amber tubes or wrap in foil.

  • Keep at -20°C . Stable for >6 months.

Reference Data for Calculations

Table 1: Quick Preparation Guide (Target: 20 mM Stock)

Mass Weighed (mg)Volume DMSO Required (

L)
QC: Expected A360 (1:100 Dilution)
5.0754

L
~3.48 (must dilute further to read)
6.6996

L
~3.48
10.01509

L
~3.48

Note: For the QC step, if your spectrophotometer's linear range ends at 1.0 or 2.0 AU, perform a 1:200 or 1:400 dilution instead.

Troubleshooting & FAQs

  • Precipitation upon thawing: DMSO freezes at 18.5°C. If the stock is solid, warm it in your hands or a 37°C water bath. If crystals persist, the stock may have absorbed moisture; vortex and sonicate. If it fails to redissolve, discard.

  • Color Change: The solution should be yellow. If it turns orange/red, the pH may have shifted (DNP acts as a pH indicator, becoming deeper colored at high pH). Ensure your DMSO is not contaminated with alkaline substances.

  • Using in Cell Culture: Limit final DMSO concentration to <0.5% (v/v) to avoid solvent toxicity. A 20 mM stock allows you to achieve 100

    
    M in the assay with exactly 0.5% DMSO.
    

References

  • PubChem. N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. (Foundational reference for DNP-amino acid properties and extinction coefficients).[1]

  • Levy, A. L., & Chung, D. (1955). "A Simplified Method for the Synthesis of DNP-Amino Acids." Analytical Chemistry. (Describes synthesis and solubility characteristics).

Sources

measuring intrinsic association constants (Ko) with DNP-L-phenylalanine

Application Note: Determination of Intrinsic Association Constants ( ) for Anti-DNP Antibodies via Fluorescence Quenching

Executive Summary

This guide details the protocol for measuring the intrinsic association constant (

DNP-L-phenylalanineFluorescence Quenching


This preference arises from a unique molecular coincidence: the absorption spectrum of the DNP group (300–400 nm) overlaps significantly with the intrinsic fluorescence emission of Tryptophan (Trp) residues (330–350 nm) in the antibody binding pocket. Upon binding, the DNP group acts as an energy acceptor, quenching the antibody's fluorescence by 70–90%. This allows for highly sensitive, label-free equilibrium measurements.

Theoretical Framework

The Physics of Quenching

The binding of DNP-L-phenylalanine to the antibody combining site places the nitro-aromatic ring within Ångstrom-level proximity to conserved Trp residues. This results in fluorescence quenching via Förster Resonance Energy Transfer (FRET) or static quenching mechanisms.

Where




The Sips Distribution for Heterogeneity

Unlike monoclonal antibodies, polyclonal anti-DNP populations exhibit affinity heterogeneity. We model this using the Sips distribution function , which generalizes the Langmuir isotherm. The Sips equation linearizes the binding data to extract the median affinity (


  • 
     : Moles of bound hapten per mole of antibody.[1]
    
  • 
     : Antibody valence (typically 2 for IgG).
    
  • 
     : Free hapten concentration.
    
  • 
     : Heterogeneity index (1.0 = homogeneous; < 1.0 = heterogeneous).[1]
    
  • 
     : Intrinsic association constant (median affinity).
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from sample preparation to thermodynamic derivation.

Gcluster_prepPhase 1: Preparationcluster_expPhase 2: Titrationcluster_analysisPhase 3: AnalysisIgGPurified Anti-DNP IgG(Dialyzed vs PBS)ConcDetermine Exact Conc(A280 for IgG, A360 for DNP)IgG->ConcLigandDNP-L-Phenylalanine(Standard Solution)Ligand->ConcBaseMeasure Initial Fluorescence (F0)Ex: 280nm | Em: 340nmConc->BaseTitrateStepwise Addition of Ligand(0.2 - 2.0 molar equivalents)Base->TitrateRawDataRecord F_obs(Observed Fluorescence)Titrate->RawDataIFECorrection 1: Inner Filter Effect(Absorbance of DNP)RawData->IFEDilCorrection 2: Volume DilutionIFE->DilQmaxDetermine Q_max(Max Quenching at Saturation)Dil->QmaxSipsSips Plot Linearizationlog(r/n-r) vs log(C)Qmax->SipsResultCalculate K0 and Heterogeneity (a)Sips->Result

Figure 1: Workflow for determining K0. Note the critical correction steps (Red nodes) required before mathematical modeling.

Materials & Reagents

ReagentSpecificationPurpose
DNP-L-Phenylalanine >98% Purity, MW ~331.28Monovalent ligand. Prevents precipitation (unlike multivalent DNP-BSA).
Anti-DNP Antibody Protein A/G Purified IgGAnalyte. Must be free of preservatives (NaN3) which quench fluorescence.
Buffer PBS (pH 7.4) or TBSMaintain physiological pH. Avoid buffers with high UV absorbance.
N-Acetyl-L-tryptophanamide (NATA) Analytical GradeControl for non-specific collisional quenching.
Quartz Cuvettes 1 cm path length, 4 polished sidesEssential for fluorescence; plastic absorbs UV.

Detailed Protocols

Protocol 1: Sample Preparation & Characterization

Causality: Accurate

  • Dialysis: Dialyze purified antibody extensively against PBS (pH 7.4) to remove any small molecules or preservatives.

  • Clarification: Centrifuge at 10,000 x g for 10 mins to remove aggregates that cause light scattering.

  • Concentration Determination:

    • Antibody: Measure ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      .[2] Use 
      
      
      (for IgG). Calculate molarity assuming MW = 150,000 Da.
    • DNP-L-Phe: Measure

      
      . Use 
      
      
      . Prepare a stock solution of ~100
      
      
      .
Protocol 2: Fluorescence Quenching Titration

Expert Insight: We use "titration" rather than single-point measurement to generate an isotherm.

  • Instrument Setup:

    • Excitation: 280 nm (excites Trp).[2][3]

    • Emission: 340 nm (peak Trp emission).

    • Slits: 5 nm (optimize for signal ~50% of detector max).

    • Temperature: Constant 25°C (thermodynamics are temp-dependent).

  • Baseline (

    
    ):  Add 2.0 mL of Antibody solution (~0.1 
    
    
    final conc) to the cuvette. Record stable fluorescence (
    
    
    ).
  • Titration:

    • Add DNP-L-Phe in small aliquots (e.g., 5-10

      
      ).
      
    • Mix gently (magnetic stir bar preferred).

    • Allow 60 seconds for equilibrium.

    • Record Fluorescence (

      
      ).[4][5]
      
    • Stop point: Continue until fluorescence plateaus (saturation).

Protocol 3: Data Correction & Analysis (Self-Validating System)

Trustworthiness: Raw fluorescence data is invalid without correcting for the "Inner Filter Effect" (IFE). DNP absorbs light at both the excitation (280nm) and emission (340nm) wavelengths. As you add DNP, the signal drops partly due to binding (signal) and partly due to DNP absorbing the light (noise).

Step 1: Corrections

Apply the following formula to every data point:

  • Dilution Factor:

    
    
    
  • 
    :  Absorbance of the total solution at 280 nm.
    
  • 
    :  Absorbance of the total solution at 340 nm.
    
Step 2: Calculate Quenching (

)
Step 3: Determine

Plot



Step 4: Calculate Bound (

) and Free (

) Ligand

For each point in the titration:

  • Fraction Bound (

    
    ): 
    
    
  • Concentration Bound (

    
    ): 
    
    
    (assuming valence 2).
  • Concentration Free (

    
    ): 
    
    
  • Binding Ratio (

    
    ): 
    
    
Step 5: Sips Plot

Plot


  • Slope: Heterogeneity index (

    
    ).[1]
    
  • X-intercept:

    
    .
    
  • Calculation:

    
     when 
    
    
    .

Validation & Troubleshooting

IssueDiagnosisSolution
Non-Linear Sips Plot Extreme heterogeneity or experimental error.Limit analysis to the central 80% of data. Check for aggregation.

> 90%
Unlikely for surface Trp.Check if DNP is absorbing excessively (IFE). Ensure IFE correction is applied.
Signal Drift Photobleaching.Close shutter between readings. Use a reference dye if instability persists.
Control Failure NATA shows quenching.DNP is quenching via collision, not binding. Subtract NATA quenching slope from Ab data.
Validation Diagram: The Logic of Sips Analysis

Sipscluster_checkQuality CheckDataCorrected Data(r, C)LinearityIs log-log plot linear?Data->LinearitySlopeSlope (a)Linearity->SlopeYesReEvalRe-evaluate(Check Aggregates)Linearity->ReEvalNo (Curved)ResultValid K0Slope->Result0.5 < a < 1.1Slope->ReEvala < 0.5 or > 1.1

Figure 2: Decision tree for validating the Sips plot analysis.

References

  • Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response.[6] Biochemistry, 3(7), 996–1008. [Link]

  • Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation Energy Transfer and the Quantitative Study of the Antibody Hapten Reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482. [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer. (Chapter on Quenching and Inner Filter Effects).[4][7] [Link]

  • Horiba Scientific. (n.d.). A Guide to Recording Fluorescence Quantum Yields (Inner Filter Effect Correction). [Link]

Troubleshooting & Optimization

Technical Support Center: Solubilization Strategies for N-(2,4-Dinitrophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DNP-PHE-SOL-001 Status: Active Topic: Improving Aqueous Solubility for Enzymatic & Analytical Applications Assigned Specialist: Senior Application Scientist[1][2][3]

Executive Summary & Chemical Profile[1][3]

The Challenge: N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) presents a classic solubility paradox. While the phenylalanine backbone possesses a polar carboxylic acid, the bulky 2,4-dinitrophenyl (DNP) group acts as a large hydrophobic shield. In neutral water (pH 7.0), the molecule often exists as a protonated, uncharged species with poor solubility, leading to precipitation in aqueous buffers used for chymotrypsin assays or hapten studies.

The Solution: Solubility is governed by the ionization state of the carboxylic acid (


). To achieve stable aqueous solutions, you must drive the equilibrium toward the anionic carboxylate form (

) or utilize organic cosolvents to solvate the aromatic DNP moiety.[1]
PropertyValue/DescriptionImplication
Molecular Weight 331.28 g/mol Moderate size, non-polymeric.[1][2][3]
Hydrophobicity High (DNP + Phenyl ring)Requires organic solvent or pH > pKa.[2][3]
Acidic pKa ~2.0 (Carboxylic Acid)Soluble at pH > 4.0; Insoluble at pH < 2.[2][3]0.
Light Sensitivity High (Nitro groups)CRITICAL: Protect stocks from light.[2][3]
Stability Warning Labile in strong base + heatAvoid boiling in NaOH (Risk of cyclization).[2][3]

Decision Matrix: Selecting Your Protocol

Use this decision tree to select the safest solubilization method for your specific application.

SolubilityDecisionTree Start START: What is your final application? Q1 Can the assay tolerate organic solvents (DMSO/EtOH)? Start->Q1 Q2 Is the assay pH sensitive (Must remain pH 7.0-7.4)? Q1->Q2 No (<0.1%) MethodA METHOD A: Organic Stock (Standard Protocol) Q1->MethodA Yes (>1%) MethodB METHOD B: The Bicarbonate Switch (Salt Formation) Q2->MethodB No (pH > 7.5 ok) MethodC METHOD C: Mixed Micelle/Surfactant (Advanced) Q2->MethodC Yes (Strict pH 7.0)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay tolerance.

Technical Protocols

Method A: The DMSO "Spike" (Standard)

Best for: Enzymatic assays (e.g., Chymotrypsin) where small amounts of DMSO are tolerated.

Mechanism: DMSO solvates the hydrophobic DNP/Phenyl rings, preventing aggregation before the solution is diluted into the aqueous buffer.

  • Preparation: Weigh the target amount of DNP-L-Phe.[1][2][3]

  • Primary Solubilization: Add 100% DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50–100 mM .[2][3] Vortex until completely clear.[2][3]

    • Note: The solution will be bright yellow.[2][3]

  • Dilution: Slowly pipette the DMSO stock into your aqueous reaction buffer (e.g., Tris-HCl pH 7.8) while vortexing.

    • Limit: Keep final DMSO concentration < 5% (v/v) to avoid inhibiting sensitive enzymes.[2][3]

Method B: The Bicarbonate Switch (Aqueous Only)

Best for: Cell culture or assays where organic solvents are strictly prohibited.

Mechanism: This method converts the insoluble acid form (


) into the highly soluble sodium salt (

) using a mild base.[1][2][3]

WARNING: Do not use strong NaOH (1M) with heat, as DNP-amino acids can undergo cyclization to benzimidazole oxides under harsh alkaline conditions [1].[1][2][3]

  • Calculation: Calculate the moles of DNP-L-Phe.

  • Base Preparation: Prepare a 0.1 M Sodium Bicarbonate (

    
    )  solution.
    
  • Dissolution: Add the DNP-L-Phe powder to the bicarbonate solution.

    • Stoichiometry: Ensure at least a 1:1 molar ratio (Base:Acid).[2][3] A slight excess of base helps speed.[2][3]

  • Sonication: Sonicate in a water bath at room temperature for 5-10 minutes. The powder will dissolve, turning the solution yellow.

  • Adjustment: Once dissolved, dilute with water or buffer to the desired volume.[2][3] Check pH; if too basic, adjust carefully with dilute HCl, but do not drop below pH 5.0 or precipitation will re-occur.[3]

Mechanism of Action

Understanding the chemical equilibrium prevents "mystery" precipitation.[2][3]

ChemicalEquilibrium Acid Protonated Form (R-COOH) INSOLUBLE Salt Deprotonated Salt (R-COO- Na+) SOLUBLE Acid->Salt pH > pKa (~2.2) Deprotonation Base Base Added (OH- / HCO3-) Base->Acid Salt->Acid pH < 4.0 Precipitation

Figure 2: The solubility switch.[1][2][3] Maintaining pH above the pKa of the carboxylic acid is critical for aqueous stability.

Troubleshooting & FAQ

Ticket #402: "My solution precipitated when I added the stock to my buffer."

  • Diagnosis: This is "Solvent Shock."[2][3] Adding a high-concentration DMSO stock to a cold, neutral buffer caused rapid local precipitation before mixing.[1][2][3]

  • Fix:

    • Warm the buffer to Room Temperature (25°C).

    • Vortex the buffer while adding the DMSO stock dropwise.[2][3]

    • Ensure the buffer pH is > 7.[2][3]0. If the buffer is acidic (e.g., Acetate pH 4.5), DNP-L-Phe will not stay in solution.[1][2][3]

Ticket #405: "The solution turned from yellow to deep orange/red."

  • Diagnosis: pH excursion.[2][3] DNP derivatives act as weak pH indicators.[2][3] A shift to deep orange/red often indicates a very high pH (>9.[2][3]0) or decomposition.[2][3]

  • Fix: Check pH. If > 9.0, the DNP group may be unstable over time. Neutralize to pH 7.4 immediately.

Ticket #409: "Can I autoclave this solution?"

  • Diagnosis: Thermal instability.[2][3]

  • Fix: NO. Nitro compounds are heat-sensitive.[1][2][3] Sterilize by filtration through a 0.22 µm PVDF or PES membrane.[2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7266694, N-(2,4-Dinitrophenyl)-L-phenylalanine.[1][2][3] Retrieved from [Link][1][3]

  • ResearchGate (2020). Solubility of DNP-amino acids and their partitioning in biodegradable ATPS.[2][3] Fluid Phase Equilibria.[2][3] Retrieved from [Link]

Sources

Technical Support Center: Minimizing Background in DNP-L-Phenylalanine Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Signal-to-Noise Optimization for DNP-Substrate Protease Assays[1]

Introduction: The Chemistry of the Noise

Welcome to the technical support hub. If you are running enzyme kinetics using N-(2,4-Dinitrophenyl)-L-phenylalanine (or its ester/peptide derivatives), you are likely utilizing the distinct yellow chromophore of the DNP group (


) to monitor hydrolysis by proteases like Carboxypeptidase A (CPA) , Chymotrypsin , or Pepsin .[1][2]

The Problem: The DNP moiety is a powerful tool, but it introduces specific background noise sources that standard peptide assays (like Hippuryl-Phe at 254 nm) do not face.

The Three Pillars of Background Noise:

  • Solubility Artifacts (Turbidity): DNP-L-phenylalanine is hydrophobic.[1] In aqueous buffers, it forms micro-precipitates that scatter light, creating a false "high absorbance" baseline.[2]

  • Spontaneous Hydrolysis (Chemical Noise): DNP-esters are activated esters.[1] They hydrolyze spontaneously in water (especially at pH > 7.0), causing the baseline to rise even without enzyme.[2]

  • The Indicator Effect (pH Sensitivity): The DNP group acts as a weak acid. Its extinction coefficient (

    
    ) fluctuates with pH. Small buffer drifts can look like enzyme activity.
    

Module 1: Diagnostic Triage

Before adjusting your protocol, identify the type of background you are seeing.[2] Use this logic tree to select the correct troubleshooting guide.

TroubleshootingTree Start Start: Analyze Baseline Data Q1 Is the background high IMMEDIATELY upon mixing? Start->Q1 Turbidity Issue: Solubility/Scattering (Go to Guide A) Q1->Turbidity Yes Q2 Does it rise without Enzyme? Q1->Q2 No, it starts low but rises Hydrolysis Issue: Spontaneous Hydrolysis (Go to Guide B) Q2->Hydrolysis Yes Indicator Issue: pH/Buffer Interference (Go to Guide C) Q2->Indicator No, erratic/drifting

Figure 1: Diagnostic logic tree for isolating the source of background absorbance in DNP-based assays.

Module 2: Troubleshooting Guides

Guide A: Solving Solubility & Turbidity (The "Yellow Flash")

Symptom: You add the substrate to the buffer, and the O.D. instantly jumps to >0.5 or fluctuates wildly. Root Cause: DNP-L-phenylalanine has poor aqueous solubility.[1] Adding a high-concentration DMSO stock directly to a buffer causes "crashing out" (micro-precipitation).[1]

The "Solvent Cushion" Protocol: Do not add 100% DMSO stock directly to the reaction well. Use an intermediate dilution step.

  • Prepare Stock: Dissolve DNP-substrate in 100% DMSO at 100x the final assay concentration.

  • The Intermediate Step: Prepare a "Working Substrate Solution" by diluting the stock 1:10 into 50% DMSO / 50% Buffer .

    • Why? This pre-solubilizes the hydrophobic DNP group in a semi-aqueous environment, preventing shock precipitation.[2]

  • Final Addition: Add this Working Solution to your assay well (final DMSO < 5%).

Data Validation:

Solvent Method Initial O.D. (360 nm) Noise (Std Dev) Status
Direct Addition (100% DMSO) 0.850 ± 0.120 FAIL (Turbid)

| Solvent Cushion (Stepwise) | 0.045 | ± 0.002 | PASS (Clear) |[1]

Guide B: Mitigating Spontaneous Hydrolysis (The "Creeping Baseline")

Symptom: The "Blank" (No Enzyme) well shows a steady increase in absorbance over time. Root Cause: The electron-withdrawing nitro groups on the DNP ring make the ester bond labile. At pH 7.5+, water attacks the bond, releasing the chromophore.[2]

Corrective Actions:

  • pH Optimization: If your enzyme allows, lower the pH to 6.5 - 7.0. Spontaneous hydrolysis rates drop significantly below pH 7.0.

  • Kinetic Blank Subtraction: You cannot stop spontaneous hydrolysis chemically without stopping the enzyme. You must subtract it mathematically.

Protocol: Real-Time Kinetic Blanking

  • Well A (Test): Buffer + Enzyme + Substrate

  • Well B (Blank): Buffer + Substrate (No Enzyme)[1]

  • Calculation:

    
    
    

Note: Do not use a static "Zero Time" blank. You must subtract the rate (slope), not just the starting value.

Guide C: The pH Indicator Effect

Symptom: Background absorbance shifts dramatically if you change buffers or temperature. Root Cause: The extinction coefficient (


) of DNP is pH-dependent.[1]
  • Protonated Form (Low pH): Lower absorbance at 360 nm.

  • Deprotonated Form (High pH): Higher absorbance.

The Fix: Ensure your assay buffer has sufficient Ionic Strength (0.1 - 0.5 M NaCl) and Buffering Capacity (>50 mM Tris or HEPES) to prevent local pH changes during the reaction.

Module 3: Optimized Experimental Workflow

Use this standardized workflow to ensure reproducibility.

Workflow cluster_prep Preparation Phase cluster_assay Assay Phase Stock 1. DMSO Stock (10-20 mM) Dilution 2. Intermediate Dilution (50% DMSO) Stock->Dilution Filter 3. 0.22 µm Filtration (Remove Aggregates) Dilution->Filter Equilibrate 4. Temp Equilibration (25°C, 5 mins) Filter->Equilibrate Blanking 5. Measure Blank Rate (3-4 mins) Equilibrate->Blanking AddEnzyme 6. Add Enzyme (Start Reaction) Blanking->AddEnzyme

Figure 2: Optimized workflow including filtration and blank-rate measurement steps.[1][3][4]

Frequently Asked Questions (FAQs)

Q: Can I use 254 nm to measure DNP-L-phenylalanine? A: Technically yes, but no, you shouldn't. While the phenylalanine ring absorbs at 254 nm, many proteins and buffers also absorb there.[1][2] The DNP group offers a distinct window at 360–400 nm . Using this visible range increases specificity and reduces interference from the enzyme itself.

Q: My background is still high. Can I filter the substrate? A: Yes. We recommend passing your "Working Substrate Solution" through a 0.22 µm PVDF or PTFE filter before adding it to the plate. This removes micro-aggregates that cause light scattering (turbidity) without altering the chemical concentration significantly.

Q: What is the extinction coefficient of DNP-L-phenylalanine? A: It varies by pH.

  • At pH 7.5 (Tris/NaCl),

    
    .[1]
    
  • Critical: You must generate a Standard Curve of fully hydrolyzed DNP-Phe in your specific assay buffer to determine the exact

    
     for your conditions. Do not rely on literature values alone.
    

Q: Can I freeze the diluted substrate? A: No. Once diluted into aqueous buffer, the DNP-ester will hydrolyze spontaneously even at -20°C (albeit slowly) and may precipitate upon thawing.[1] Always prepare the aqueous dilution fresh.

References

  • Worthington Biochemical Corporation.Carboxypeptidase A Assay Protocol. (Standard reference for Hippuryl-Phe assays, applicable to DNP variants regarding enzyme handling).

  • Sigma-Aldrich (Merck). Enzymatic Assay of Carboxypeptidase A.[1] (Provides buffer formulations and unit definitions).

  • PhotochemCAD.Absorption and Fluorescence Spectra of L-Phenylalanine. (Reference for UV/Vis properties of the core amino acid).

    • [1]

  • Auld, D. S. (1988).[2] Carboxypeptidase A.[4][5][6][7] In Methods in Enzymology (Vol. 158, pp. 71-79).[1][2] Academic Press. (Authoritative text on zinc proteases and peptide substrate kinetics).

    • [1]

Sources

Technical Support Center: DNP-L-Phenylalanine Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling of N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) in Alkaline pH. Document ID: TS-DNP-055 Last Updated: February 20, 2026 Audience: Analytical Chemists, Biochemists, Drug Development Scientists.

Executive Summary

DNP-L-phenylalanine is a hydrophobically modified amino acid derivative widely used as a standard in chromatography and protein sequencing (Sanger’s method). While the 2,4-dinitrophenyl (DNP) moiety confers stability against acid hydrolysis, it introduces specific vulnerabilities in alkaline environments .

Users typically encounter instability due to three mechanisms:

  • Photodecomposition: Rapid degradation upon exposure to UV/visible light, accelerated in alkaline solution.

  • Base-Catalyzed Cyclization: Formation of benzimidazole-N-oxides in strong alkali.

  • Racemization: The electron-withdrawing DNP group increases the acidity of the

    
    -proton, heightening the risk of L- to D-isomer conversion in basic pH.
    

Part 1: Critical Handling Protocols

Solubility & Stock Preparation

Q: How do I prepare a stable stock solution of DNP-L-phenylalanine?

DNP-L-Phe is sparingly soluble in water due to the hydrophobic phenyl ring and DNP group. To dissolve it, you must deprotonate the carboxylic acid (pKa


 3.5–4.0).
ParameterRecommendationTechnical Rationale
Solvent 0.1 M NaHCO

or 0.01 M NaOH
Mild alkalinity (pH 8–9) is sufficient to ionize the carboxylate (

) without triggering rapid nucleophilic attack.
Concentration 1–10 mMHigher concentrations may require co-solvents (e.g., 10% Methanol) to prevent precipitation upon storage.
Temperature Room Temp (20–25°C) NEVER heat >40°C in alkali. Heat catalyzes cyclization and racemization.
Light Amber Vials (Strict) DNP derivatives are highly photosensitive.
Storage & Stability

Q: Can I store the alkaline stock solution? A: Aqueous alkaline solutions are not recommended for long-term storage (>24 hours).[1]

  • Short-term (Hours): Keep at 4°C in the dark.

  • Long-term (Days/Weeks): Store as a lyophilized powder or in an organic solvent (e.g., Methanol or Acetonitrile) at -20°C. Dilute into alkaline buffer immediately before use.

Part 2: Troubleshooting (Q&A)

Issue 1: Unexpected HPLC Peaks

User Question: "I see new, early-eluting peaks in my HPLC chromatogram after leaving my DNP-L-Phe solution in 0.1 M NaOH overnight. What are these?"

Technical Diagnosis: You are likely observing benzimidazole-N-oxide derivatives or 2,4-dinitrophenol .

  • Mechanism: In strong alkali (pH > 10), the deprotonated amide nitrogen can attack the ortho-nitro group of the DNP ring. This intramolecular nucleophilic aromatic substitution leads to cyclization, forming 2-benzyl-5-nitrobenzimidazole-N-oxide [1].

  • Prevention: Lower the pH to < 9.0 and analyze immediately.

Issue 2: Loss of Optical Activity (Racemization)

User Question: "My chiral separation shows an increase in the D-isomer. Is the reagent impure?"

Technical Diagnosis: If the reagent was pure initially, alkaline-induced racemization is the cause.

  • Mechanism: The 2,4-dinitrophenyl group is strongly electron-withdrawing. This inductive effect pulls electron density from the amine nitrogen, which in turn increases the acidity of the

    
    -proton on the phenylalanine backbone. In the presence of base (OH
    
    
    
    ), this proton is removed, forming a planar carbanion intermediate that repotonates to form a racemic mixture (DL-Phe).
  • Risk Factor: This occurs significantly faster for DNP-amino acids than for free amino acids.

Issue 3: Precipitation

User Question: "My yellow solution turned cloudy upon adding phosphate buffer."

Technical Diagnosis: This is acid-induced precipitation .

  • Mechanism: DNP-L-Phe behaves as a weak acid. If your buffer lowers the pH below the pKa of the carboxylic acid (

    
     3.5), the molecule protonates to its neutral, hydrophobic form and precipitates.
    
  • Solution: Ensure the final pH of the mixture remains > 6.0.

Part 3: Mechanistic Visualization

The following diagram illustrates the competing degradation pathways for DNP-L-Phenylalanine in alkaline conditions.

DNP_Stability cluster_alkali Alkaline Conditions (pH > 10) cluster_light Light Exposure DNP DNP-L-Phenylalanine (Yellow Solution) Carbanion Planar Carbanion Intermediate DNP->Carbanion OH- removes alpha-proton Cyclic Benzimidazole-N-Oxide (Cyclization Product) DNP->Cyclic Intramolecular Nucleophilic Attack (Slow) Photo Photodecomposition Products DNP->Photo UV/Vis Light (Fast) Racemate Racemic Mixture (DL-DNP-Phe) Carbanion->Racemate Reprotonation

Figure 1: Degradation pathways of DNP-L-Phenylalanine. Note that light exposure and high pH drive irreversible changes.

Part 4: Standard Operating Procedure (SOP)

Protocol: Preparation of Stability-Validated Stock Solution

Objective: Prepare a 10 mM stock solution of DNP-L-Phe for HPLC calibration.

  • Weighing: Weigh 33.1 mg of DNP-L-Phenylalanine (MW: 331.28 g/mol ) into an amber volumetric flask.

  • Solvent Addition: Add 5 mL of Methanol (HPLC Grade) to dissolve the solid.

    • Note: Dissolving in organic solvent first ensures complete solubilization before pH adjustment.

  • Buffer Addition: Slowly add 0.1 M Sodium Bicarbonate (NaHCO

    
    , pH ~8.3)  to the mark (10 mL total volume).
    
    • Why Bicarbonate? It provides a gentle alkaline environment sufficient for solubility without the aggressive nucleophilicity of Hydroxide (NaOH).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter if immediate use is required.

  • Storage: Use immediately or freeze at -20°C. Discard after 24 hours if stored at 4°C.

Protocol: Quality Control Check

If you suspect degradation:

  • Visual Inspection: Look for precipitate or a shift from bright yellow to orange/brown (indicative of extensive degradation or phenol formation).

  • TLC Check:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

    • Detection: UV light (254 nm).

    • Result: DNP-L-Phe should appear as a single spot (

      
      ). Multi-spotting indicates hydrolysis or cyclization.
      

References

  • George, M., Ramesh, V., Srinivas, R., Giblin, D., & Gross, M. L. (2011). Deprotonated N-(2,4-dinitrophenyl)amino acids undergo cyclization in solution and the gas phase.[2] International Journal of Mass Spectrometry, 308(1), 11-17.

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. (Foundational reference for DNP stability in acid vs alkali).

  • Tonelli, D., Gattavecchia, E., & Budini, R. (1982). Photodecomposition of 2,4-dinitrophenyl amino acids in micellar solutions. Journal of Chromatography A. (General reference for photosensitivity).
  • Li, Z., et al. (2024).[3] Effects of Alkaline Extraction pH on Amino Acid Compositions. Foods, 13(12). (Context for amino acid stability in high pH extraction).

Sources

Troubleshooting HPLC Peak Tailing for DNP-Amino Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our technical support center. As researchers and drug development professionals, you understand that robust and reproducible chromatographic data is the bedrock of your work. One of the most persistent challenges in reverse-phase HPLC is managing asymmetrical peaks, particularly peak tailing. This guide is designed to provide you with an in-depth, scientifically-grounded framework for troubleshooting peak tailing specifically for 2,4-dinitrophenyl (DNP) amino acid derivatives. We will move beyond simple checklists to explore the underlying chemical and physical phenomena, empowering you to not just fix the problem, but to understand and prevent it.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant peak tailing with my DNP-amino acid derivatives. What are the most likely causes?

Peak tailing is a common issue that indicates a problem with your chromatographic system or method.[1][2][3] It compromises quantification, reduces resolution, and can obscure smaller impurities.[2] For DNP-amino acids, which possess both an acidic carboxylic acid group and potentially basic functionalities on the side chain, the causes are multifaceted.

The primary culprits can be broadly categorized as:

  • Chemical Interactions: Unwanted secondary interactions between your DNP-amino acid derivatives and the stationary phase. This is the most frequent cause.[4][5]

  • Column & System Issues: Problems related to the health of your column or the physical setup of your HPLC system.[3][6]

  • Method Parameters: Sub-optimal choices regarding your mobile phase or sample preparation.[5]

This guide will walk you through diagnosing each of these potential issues.

Deep Dive: Diagnosing and Solving Peak Tailing

Q2: How do I know if secondary interactions with the column are causing my peak tailing?

This is the most probable cause, especially if you are analyzing DNP-derivatives of basic amino acids like lysine or arginine. The issue stems from residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[2][7][8]

The Mechanism: DNP-amino acids contain a free carboxylic acid. In a typical reverse-phase mobile phase with a pH between 3 and 7, this carboxylic acid is deprotonated (COO-), making the molecule anionic. However, the free silanol groups on the silica surface are weakly acidic and can also be deprotonated (SiO-), creating localized negative charges. More importantly, some silanol groups can remain protonated (Si-OH) and act as hydrogen bond donors. If your DNP-amino acid has a basic side chain (e.g., DNP-arginine), it will be protonated and positively charged. This positive charge can interact strongly with the deprotonated, negatively charged silanol groups via an ion-exchange mechanism.[4][9][10] This secondary retention mechanism is much stronger than the desired hydrophobic interaction, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.[4][10]

Silanol_Interaction cluster_0 Ideal Hydrophobic Retention cluster_1 Secondary Silanol Interaction Analyte1 DNP-Amino Acid C18_Phase C18 Stationary Phase Analyte1->C18_Phase Partitioning Elution1 Symmetrical Peak C18_Phase->Elution1 Elution Analyte2 DNP-Amino Acid (Basic Side Chain) Silanol Residual Silanol (Si-OH / SiO-) Analyte2->Silanol Strong Ionic/ H-Bond Interaction Elution2 Tailing Peak Silanol->Elution2 Delayed Elution

Caption: Ideal vs. secondary retention mechanisms causing peak tailing.

Troubleshooting Protocol:

  • Use a Modern, End-capped Column: Older columns (Type A silica) have a higher concentration of acidic silanol groups.[2] Modern, high-purity silica columns that are thoroughly end-capped are designed to minimize these active sites.[1][11] If you are using an older column, switching to a newer generation column specifically designed for basic compounds can solve the problem instantly.

  • Lower the Mobile Phase pH: By lowering the pH of your mobile phase to around 2.5-3.0, you ensure that the vast majority of silanol groups are protonated (Si-OH).[4] This neutralizes their ability to engage in strong ionic interactions with protonated basic analytes, significantly improving peak shape.[4]

  • Use a Mobile Phase Additive:

    • Competing Base: Adding a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase can be very effective. The TEA molecules will preferentially interact with the active silanol sites, effectively shielding them from your analyte.

    • Increase Buffer Concentration: Increasing the ionic strength of your buffer can help to disrupt the ion-exchange secondary interactions.[10]

Q3: My peak shape is still poor even after addressing silanol interactions. Could the mobile phase pH be the problem in another way?

Absolutely. The ionization state of your DNP-amino acid derivative itself is critically dependent on the mobile phase pH.[12][13][14]

The Mechanism: Every DNP-amino acid has at least one ionizable group: the carboxylic acid. The pKa of this group is typically around 2-4.[15] If the pH of your mobile phase is too close to the pKa of the analyte (a rule of thumb is to avoid the range of pKa ± 1.5 pH units), the analyte will exist as a mixture of two forms: the protonated (neutral, more hydrophobic) form and the deprotonated (anionic, more polar) form.[12][13] These two forms will have different retention times, and their rapid interconversion on the column leads to a broad, tailing, or even split peak.[13][14]

Troubleshooting Protocol:

  • Know Your Analyte's pKa: The carboxylic acid pKa for most amino acids is in the range of 2.0-2.4.[15] Derivatization to the DNP form can slightly alter this. For example, the carboxylic acid pKa of DNP-glycine has been reported to be around 3.8. It is crucial to operate the mobile phase at a pH that is at least 1.5-2 units away from this value.

  • Optimize Mobile Phase pH for Ion Suppression: For DNP-amino acids, which are acidic, the best strategy is to suppress the ionization of the carboxylic acid group. This is achieved by using a low pH mobile phase.

    • Target pH: A pH of 2.5 is often an excellent starting point. At this pH, the carboxylic acid group will be fully protonated (-COOH), making the molecule more neutral and hydrophobic. This leads to better retention on a C18 column and, most importantly, a single, well-defined chemical form, resulting in a sharp, symmetrical peak.[14]

    • Buffer Selection: Use a buffer that is effective in your target pH range. For a pH of 2.5, a phosphate or formate buffer is a common and effective choice.[12]

Mobile Phase pHAnalyte (DNP-Glycine, pKa ≈ 3.8)Interaction with C18 PhaseExpected Peak Shape
pH 2.0 Fully Protonated (Neutral)Strong Hydrophobic RetentionSharp, Symmetrical
pH 3.8 50% Protonated, 50% DeprotonatedMixed Retention MechanismsBroad, Tailing, or Split
pH 6.0 Fully Deprotonated (Anionic)Weaker Hydrophobic RetentionSymmetrical (but may tail due to silanols)
Q4: I've optimized my mobile phase, but I still see tailing, especially at higher concentrations. What's next?

This pattern strongly suggests mass overload (also called concentration overload).[6][16][17]

The Mechanism: Every HPLC column has a finite sample capacity. When you inject too much analyte mass onto the column, you saturate the stationary phase at the column inlet.[16][17] The excess molecules cannot find a place to bind and are pushed further down the column, leading to a characteristic "shark-fin" or right-triangle peak shape.[16][17] This is a specific type of peak tailing.[16]

Troubleshooting Protocol:

  • Perform a Loadability Study: This is the definitive test for mass overload.

    • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 20 µg/mL, 10 µg/mL, 5 µg/mL).

    • Inject the same volume of each concentration and observe the peak shape.

    • If the peak tailing improves or disappears at lower concentrations, you have confirmed mass overload.[16] The solution is simple: reduce your sample concentration or your injection volume.[6][18]

Q5: What if all the peaks in my chromatogram are tailing, not just the DNP-amino acids?

If all peaks are affected similarly, the problem is likely mechanical or "extra-column" in nature. The primary suspect is extra-column volume .

The Mechanism: Extra-column volume refers to all the volume within your HPLC system that is outside of the column itself—the injector, connecting tubing, fittings, and detector flow cell.[19][20] If this volume is excessive, it allows the narrow band of analyte that exits the column to spread out and diffuse before it reaches the detector.[21] This dispersion leads to broader and often tailing peaks for all compounds.[19][21]

Troubleshooting Protocol:

  • Check All Tubing and Fittings:

    • Tubing Length and Diameter: Use the shortest possible length of tubing with the narrowest internal diameter (ID) that your system's backpressure will allow, especially between the column and the detector.[20][21]

    • Correct Fittings: Ensure all fittings are correctly seated and are of the proper type (e.g., PEEK finger-tight fittings can slip over time). A poor connection creates a small void, which is a significant source of dead volume.[21]

  • Optimize Detector Settings:

    • Flow Cell Volume: Make sure your detector's flow cell volume is appropriate for your column dimensions.[19] Using a large analytical flow cell with a small microbore column is a common mismatch that will cause severe peak broadening.

    • Data Collection Rate: Ensure your detector's data collection rate (in Hz) is high enough to adequately define the peak. A slow collection rate can artificially broaden a sharp peak.

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Q6: I've tried everything and I'm still having issues. Could my column be bad?

Yes, column degradation or contamination is a final but important consideration.[3]

The Mechanism: Over time, strongly retained impurities from your samples can build up on the head of the column. This contamination can create new active sites that cause secondary interactions. Additionally, operating a silica-based column outside its recommended pH range (typically pH 2-8) can cause the stationary phase to degrade, exposing more silanol groups and leading to poor peak shape.

Protocol: Column Cleaning and Regeneration

If you suspect column contamination, a regeneration procedure can often restore performance. Always consult the manufacturer's specific instructions first. A general procedure for a reversed-phase C18 column is as follows:

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.

  • Reverse Direction: For most columns (but not UHPLC columns), reversing the flow direction can be more effective at flushing away inlet contamination.

  • Washing Sequence: Flush the column with 20-30 column volumes of each of the following solvents in sequence:[22][23]

    • Water (to remove buffers)

    • Acetonitrile (or Methanol)

    • Isopropanol

    • Hexane (to remove strongly non-polar contaminants)

    • Isopropanol (as an intermediate solvent)

    • Acetonitrile (or Methanol)

    • Water

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate thoroughly with your mobile phase until you have a stable baseline.

  • Test Performance: Inject a standard to confirm if performance has been restored. If not, the column may be permanently damaged and require replacement.

References

  • MOYO Scientific. (2021, September 4). HPLC Column Cleaning and Regeneration. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. [Link]

  • Scribd. HPLC Column Cleaning & Regeneration Guide. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • Element Lab Solutions. (2017, September 20). HPLC column overload. [Link]

  • YMC. General HPLC Column Care. [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]

  • Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. [Link]

  • CHROMacademy. Avoiding Problems Associated With HPLC Column Overload. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Advanced Materials Technology. How to Minimize Extra Column Volume. [Link]

  • Element Lab Solutions. Extra-Column Volume in HPLC. [Link]

  • Biovanix Chromatography. What do you know about the overload for HPLC column?. [Link]

  • Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. [Link]

  • LCGC. Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Phenomenex. (2025, July 23). Column Volume and Extra-Column Volume. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. [Link]

  • Chromatography Today. How to Avoid HPLC Column Overload. [Link]

  • MAC-MOD Analytical. How to Measure and Reduce HPLC Equipment Extra Column Volume. [Link]

  • MICROSOLV Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • ResearchGate. (2025, August 10). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

  • PubChem. N-(2,4-Dinitrophenyl)glycine. [Link]

  • Royal Society of Chemistry. An accurate density functional theory based estimation of pKa values of polar residues combined with experimental data: from amino acids to minimal proteins. [Link]

  • Isca Biochemicals. Amino acid pKa and pKi values. [Link]

Sources

preventing photosensitivity degradation of DNP-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DNP-L-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the photosensitive degradation of this compound. As Senior Application Scientists, we have compiled this information based on established photochemical principles and field-proven laboratory practices.

Introduction: The Challenge of DNP-L-phenylalanine Photostability

N-(2,4-dinitrophenyl)-L-phenylalanine (DNP-L-phenylalanine) is a valuable reagent in biochemistry and immunology, often used in peptide synthesis and for studying protein structure.[1] However, the dinitrophenyl (DNP) group is a potent chromophore that readily absorbs UV and visible light. This photosensitivity can lead to photochemical degradation, compromising experimental integrity through the loss of the parent compound and the generation of confounding artifacts.[2] This guide provides a series of troubleshooting FAQs to help you identify, prevent, and manage the photodegradation of DNP-L-phenylalanine.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My DNP-L-phenylalanine solution has changed color (e.g., deepened yellow or turned brownish). What is happening and is it still usable?

Answer:

A visible color change in your DNP-L-phenylalanine solution is a primary indicator of degradation. The yellow color of the solution is due to the DNP moiety, but upon exposure to light, especially UV radiation, the compound can undergo photochemical reactions that alter its chemical structure and, consequently, its absorbance profile.[3]

The Underlying Mechanism: The 2,4-dinitrophenyl group contains nitroaromatic structures that are susceptible to photoexcitation. When the molecule absorbs photons, it is promoted to an excited state. From this state, it can follow several degradation pathways, including the formation of reactive intermediates that can react with solvents, oxygen, or other molecules.[4][5] This process often leads to a mixture of degradation products, causing the solution to appear darker or change hue.

Is it usable? No. A solution that has visibly changed color should be discarded. The presence of degradation products means the concentration of the active DNP-L-phenylalanine is lower than expected, and the byproducts could interfere with your assay, for example, by reacting with other components or generating false positives.[2]

Question 2: How can I prevent the degradation of DNP-L-phenylalanine during routine experimental work?

Answer:

Preventing photodegradation requires a multi-faceted approach focused on minimizing light exposure at every step. The core principle is to treat the compound as highly photosensitive from the moment it is received until the final experimental measurement.

Experimental Workflow for Handling Photosensitive Compounds

Below is a DOT script visualizing a recommended workflow designed to minimize light exposure.

G cluster_prep Preparation & Storage cluster_exp Experimentation storage Store Solid Compound in Dark, Cool, Dry Place (e.g., desiccator in a cabinet) weigh Weigh Solid in Dimly Lit Area storage->weigh Minimize light dissolve Dissolve in Appropriate Solvent using Amber Glassware weigh->dissolve Quickly stock Store Stock Solution at -20°C in Amber Vials, Wrapped in Foil dissolve->stock Aliquot & Protect thaw Thaw Aliquots on Ice in the Dark stock->thaw Use fresh aliquot dilute Prepare Working Solutions in Amber Tubes thaw->dilute Keep covered reaction Run Experiment (Cover plates/tubes with foil or use a dark room) dilute->reaction Protect from ambient light analysis Analyze Promptly (e.g., HPLC with autosampler covered from light) reaction->analysis Immediate analysis

Caption: Recommended workflow for handling DNP-L-phenylalanine.

Step-by-Step Protocol for Minimizing Light Exposure:
  • Storage of Solid Compound: Store the solid DNP-L-phenylalanine powder in its original opaque container in a cool, dry, and dark place.[6][7] A laboratory cabinet away from direct sunlight or fluorescent light is ideal.

  • Weighing and Solution Preparation:

    • Conduct all weighing and dissolution steps in a dimly lit area. You can achieve this by turning off overhead lights and using a small bench lamp.

    • Use amber glass vials or volumetric flasks for preparing stock solutions.[8] These containers are specifically designed to block UV and short-wavelength visible light.

    • For an extra layer of protection, wrap the glassware in aluminum foil.[8]

  • Storage of Solutions:

    • Prepare aliquots of your stock solution in smaller amber vials or cryotubes wrapped in foil. This minimizes the number of times the main stock is exposed to light and temperature changes.

    • Store stock solutions at -20°C or below.

  • During the Experiment:

    • When running reactions in microplates or tubes, cover them with aluminum foil or an opaque lid.

    • If possible, perform light-sensitive steps in a dark room or a designated low-light area of the lab.[8]

Question 3: I'm observing extraneous peaks in my HPLC/LC-MS analysis. Could these be degradation products?

Answer:

Yes, the appearance of unexpected peaks, especially those eluting near the parent compound, is a strong indication of photodegradation. Degradation of DNP-L-phenylalanine is not a clean, single-product reaction; it results in a mixture of photoproducts.

Visualizing the Degradation Pathway

The following diagram illustrates a simplified photochemical degradation process.

G DNP_Phe DNP-L-Phenylalanine (Ground State) C₁₅H₁₃N₃O₆ Excited [DNP-L-Phe]* (Excited State) Highly Reactive DNP_Phe->Excited Absorption of Photon (hν) (UV/Visible Light) Excited->DNP_Phe Fluorescence/ Non-radiative decay Products Degradation Products Mixture of compounds (e.g., hydroxylated species, denitrated forms) Excited->Products Photochemical Reaction (e.g., with O₂, solvent)

Caption: Simplified photodegradation pathway of DNP-L-phenylalanine.

Troubleshooting Your Analysis:

  • Run a Control: Prepare a fresh solution of DNP-L-phenylalanine, protecting it rigorously from light as described in Question 2. Immediately inject it into your HPLC/LC-MS system. Compare this "time zero" chromatogram to that of your experimental sample. If the new peaks are absent or significantly smaller in the control, photodegradation is the likely cause.

  • Forced Degradation Study: To confirm the identity of degradation peaks, you can perform a forced degradation study. Intentionally expose a small amount of your DNP-L-phenylalanine solution to a UV lamp for a controlled period (e.g., 30-60 minutes). Analyze the resulting solution. The peaks that increase in this sample correspond to the degradation products.

Question 4: Are there any chemical stabilizers or quenchers I can add to my solution to prevent photodegradation?

Answer:

Yes, in some applications, the use of chemical stabilizers or quenchers can be an effective strategy, particularly if complete exclusion of light is not feasible. These molecules work by intercepting the excited state of the DNP molecule or by scavenging the reactive oxygen species (ROS) that can be generated during photosensitized reactions.

Commonly Used Stabilizers:

  • Antioxidants/Free Radical Scavengers: Compounds like ascorbic acid (Vitamin C) or Trolox can be effective. They work by quenching reactive species that are often intermediates in photodegradation pathways.[8]

  • Triplet State Quenchers: Halide ions (e.g., from NaCl or NaBr) can quench the excited triplet state of photosensitizers, a common intermediate in photodegradation.[9] However, their effectiveness and compatibility must be tested, as high concentrations can sometimes have inhibitory effects on the degradation process itself through different mechanisms.[9]

Important Considerations: Before adding any stabilizer, you must validate its compatibility with your downstream application.

  • Assay Interference: Ensure the stabilizer does not interfere with your biological assay, enzymatic reaction, or analytical detection method.

  • Concentration Optimization: The optimal concentration of a stabilizer needs to be determined empirically. Too little will be ineffective, while too much could cause interference.

Data Summary: Stabilizer Compatibility
Stabilizer ClassExample(s)Typical ConcentrationPotential Issues
Antioxidants Ascorbic Acid, Trolox1-10 mMMay alter redox-sensitive assays; potential for pH changes.[8]
Quenchers Sodium Azide, Halide Salts (NaCl)10-100 mMAzide is toxic and can interfere with biological systems; high salt concentrations can affect protein solubility and enzyme kinetics.[9]

Protocol: Testing a Stabilizer

  • Prepare several identical solutions of DNP-L-phenylalanine in your experimental buffer.

  • Add varying concentrations of the chosen stabilizer to these solutions. Include a "no stabilizer" control.

  • Expose all solutions to a controlled light source for a fixed duration. Keep one "no light" control in the dark.

  • Analyze all samples by HPLC to quantify the remaining percentage of DNP-L-phenylalanine.

  • Plot the percentage of remaining parent compound against the stabilizer concentration to find the optimal protective concentration.

References

  • DL-PHENYLALANINE (RING-D5, 98%) - Novachem. (2023). Novachem.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • L-PHENYLALANINE FOR BIOCHEMISTRY - Loba Chemie. (n.d.). Loba Chemie.
  • Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges. (n.d.). Creative Proteomics.
  • Studies on the photochemical behaviour of 2,4-dinitrophenyl derivatives of some amino acids and peptides. (n.d.). PMC.
  • SAFETY DATA SHEET 93957-Phenylalanine-l. (2024). Guinama.
  • 7 - Safety Data Sheet. (2025).
  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. (2025). PMC.
  • The immunogenicity of dinitrophenyl amino acids. (n.d.). PubMed.
  • How a toxic pollutant avoids photodegradation – relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution. (2025). University of Bristol.
  • Photocatalytic methods for amino acid modification. (2020). Chemical Society Reviews (RSC Publishing). DOI:10.1039/D0CS00344A.
  • 5 Tips for Handling Photosensitive Reagents. (2024). Labtag Blog.
  • [Studies of epidermal sensitization with 2,4-dinitrophenyl amino acids in the guinea pig]. (1986). Dermatologische Monatsschrift.
  • Reaction kinetics and molecular characterization of the compounds formed by photosensitized degradation of the plastic additive bisphenol A in the atmospheric aqueous phase. (2024). PMC.
  • Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. (2014). PMC.
  • Aqueous Photosensitization of Syringaldehyde: Reactivity, Effects of Environmental Factors, and Formation of Brown Carbon Products. (2024). ACS Earth and Space Chemistry.
  • Photo-CIDNP of the amino acids. (n.d.). PubMed.
  • Recent Advances in Photoinduced Modification of Amino Acids, Peptides, and Proteins. (2024).
  • CAS 1655-54-5: N-2,4-dnp-L-phenylalanine. (n.d.). CymitQuimica.

Sources

Validation & Comparative

Technical Guide: 1H NMR Assignment of N-(2,4-Dinitrophenyl)-L-phenylalanine

[1][2][3]

Executive Summary & Application Context

N-(2,4-Dinitrophenyl)-L-phenylalanine is the stable derivative formed when L-phenylalanine reacts with 1-fluoro-2,4-dinitrobenzene (Sanger’s Reagent).[1][2] While historically pivotal for protein sequencing, this derivative remains a critical benchmark in chiral thermodynamics and drug development due to the chromophoric and electrophilic nature of the DNP group.

The Analytical Challenge: Native L-phenylalanine presents a relatively congested spectrum in the aromatic region.[1][2] Derivatization with DNP introduces a highly deshielded "fingerprint" spin system (the DNP ring) and significantly shifts the

12

Sample Preparation & Experimental Protocol

To ensure reproducibility and minimize solvent-induced shifts, the following protocol is recommended.

Reagents & Solvents
  • Analyte: N-(2,4-Dinitrophenyl)-L-phenylalanine (dried in vacuo over

    
     for 24h).
    
  • Primary Solvent: DMSO-

    
     (99.9% D) + 0.03% TMS (Internal Standard).[1][2]
    
    • Why DMSO? The DNP group induces

      
      -
      
      
      stacking aggregation in non-polar solvents like
      
      
      , leading to broad lines.[1][2] DMSO disrupts these aggregates and stabilizes the exchangeable amine proton via hydrogen bonding, allowing for sharp, quantifiable doublets.
  • Alternative Solvent: Acetone-

    
     (for solubility studies), though NH peaks may broaden.[1][2]
    
Preparation Workflow
  • Weighing: Transfer 10–15 mg of DNP-L-Phe into a clean vial.

  • Solvation: Add 600

    
    L of DMSO-
    
    
    .[1][2] Vortex for 30 seconds.[2]
    • Note: The solution should be bright yellow/orange.

  • Filtration: If undissolved particulates remain, filter through a glass wool plug directly into the NMR tube to prevent magnetic inhomogeneity.

  • Acquisition: Run standard 1H (16 scans) and COSY (for coupling verification) at 298 K.

Spectral Assignment & Data Analysis

The 1H NMR spectrum of DNP-L-Phe is defined by three distinct zones: the DNP Fingerprint (Downfield), the Aromatic Overlap (Mid-field), and the Aliphatic Backbone (Upfield).[1][2]

Table 1: Chemical Shift Assignment (400 MHz, DMSO- )
PositionProton Label

(ppm)
Multiplicity

Coupling (Hz)
Integral
DNP Ring H-3' (between

)
8.86 Doublet (d)

1H
Amine NH 8.80 Doublet (d)

1H
DNP Ring H-5' 8.26 Doublet of Doublets (dd)

1H
DNP Ring H-6' 7.20 - 7.30 Doublet (d)

1H*
Phe Ring Ph-H (2,3,4,5,6) 7.18 - 7.35 Multiplet (m)-5H
Backbone

-CH
5.02 Multiplet/Quartet-1H
Side Chain

-CH

3.25 - 3.35 Multiplet (m)-2H
Acid COOH > 12.0 Broad s-1H (Exchangeable)

*Note: H-6' often overlaps with the native Phenylalanine aromatic protons.[1][2]

Detailed Mechanistic Assignment
Zone A: The DNP "Fingerprint" (8.0 – 9.0 ppm)

The 2,4-dinitrophenyl group creates a highly deshielded environment due to the strong electron-withdrawing nature of the two nitro groups.[1]

  • H-3' (8.86 ppm): This proton is flanked by two nitro groups (positions 2 and 4).[1][2] It is the most deshielded proton in the molecule, appearing as a sharp doublet with a small meta-coupling constant (~2.6 Hz).

  • H-5' (8.26 ppm): Located ortho to the 4-nitro group and para to the amine.[1][2] It appears as a doublet of doublets (dd) due to strong ortho-coupling with H-6' (~9.5 Hz) and weak meta-coupling with H-3'.[1][2]

Zone B: The Intramolecular Hydrogen Bond (NH) [2]
  • NH (8.80 ppm): Unlike native amino acids where the amine protons are often broad or clustered upfield (3-5 ppm), the NH in DNP-L-Phe is shifted dramatically downfield.[1][2]

    • Causality: An intramolecular hydrogen bond forms between the NH hydrogen and the oxygen of the ortho-nitro group (2-position).[1][2] This "locks" the conformation and deshields the proton, making it a sharp doublet coupled to the

      
      -proton.
      
Zone C: The Stereogenic Center (

-CH)
[1][2]
  • 
    -CH (5.02 ppm):  In native L-Phe, the 
    
    
    -proton typically resonates around 3.5–4.0 ppm.[1][2] The attachment of the electron-deficient DNP ring pulls electron density away from the nitrogen, which in turn deshields the
    
    
    -carbon.
    • Diagnostic Value: The shift to ~5.02 ppm is the primary indicator of successful N-terminal derivatization.[2]

Comparative Analysis: DNP-Phe vs. Alternatives

This section objectively compares the DNP derivative against the native amino acid and alternative N-protected forms to highlight the spectral advantages of using Sanger's reagent for characterization.

Comparison 1: DNP-L-Phe vs. Native L-Phenylalanine
FeatureNative L-Phenylalanine (in

/DMSO)
DNP-L-Phenylalanine (in DMSO-

)
Technical Insight

-CH Shift
~3.60 - 3.90 ppm5.02 ppm DNP group causes a +1.2 ppm downfield shift , moving the

-proton away from the water suppression region.[1][2][3]
Aromatic Region 7.2 - 7.4 ppm (5H)7.2 - 8.9 ppm (8H) DNP adds 3 distinct protons.[1][2] H-3' and H-5' are isolated from the Phe ring overlap, acting as internal integration standards.[1][2]
Amine Signal Broad singlet (often invisible)Doublet (~8.8 ppm) The intramolecular H-bond stabilizes the NH, allowing measurement of

coupling for conformational analysis.[1]
Comparison 2: Solvent Effects (DMSO vs. CDCl )
  • DMSO-

    
     (Recommended):  Maximizes signal sharpness.[1][2] The NH doublet is distinct.
    
  • CDCl

    
    :  The DNP derivative is sparingly soluble. The spectrum often shows line broadening due to aggregation/stacking of the aromatic rings. The NH peak may shift upfield (~8.5 ppm) or broaden significantly as the intramolecular H-bond competes with intermolecular aggregation.[1][2]
    

Visualization of Logic & Structure

The following diagrams illustrate the assignment logic and the structural connectivity relevant to the NMR signals.

Gcluster_0Sample Preparationcluster_1Spectral Assignment LogicStep1Weigh DNP-L-Phe(10-15mg)Step2Dissolve in DMSO-d6(0.6 mL)Step1->Step2Step3Filter (Glass Wool)Remove ParticulatesStep2->Step3Signal_ASignal > 8.8 ppm(Doublet, J~2.6Hz)Step3->Signal_ASignal_BSignal ~ 8.8 ppm(Doublet, J~9Hz)Step3->Signal_BSignal_CSignal ~ 8.26 ppm(dd, J~9.5, 2.6Hz)Step3->Signal_CSignal_DSignal ~ 5.02 ppm(Multiplet)Step3->Signal_DAssign_AH-3' (Between Nitro groups)Signal_A->Assign_AIdentifyAssign_BNH (H-bonded)Signal_B->Assign_BCoupling to AlphaAssign_CH-5' (Ortho to NO2)Signal_C->Assign_CCoupling to H-6Assign_DAlpha-CH(Deshielded by DNP)Signal_D->Assign_DIntegration 1H

Caption: Workflow for sample preparation and logic flow for assigning the key diagnostic signals in the 1H NMR spectrum of DNP-L-Phe.

StructureDNP_RingDNP Ring(Electron Withdrawing)Nitro_Ortho2-NO2 GroupDNP_Ring->Nitro_OrthoNitro_Para4-NO2 GroupDNP_Ring->Nitro_ParaNHNH Proton(8.80 ppm)Intramolecular H-bondDNP_Ring->NHAttachedNitro_Ortho->NHH-Bonding(Deshielding)AlphaAlpha-CH(5.02 ppm)NH->AlphaVicinal Coupling(J ~ 9Hz)BetaBeta-CH2(3.30 ppm)Alpha->BetaVicinal CouplingPhenylPhenyl Ring(7.2-7.35 ppm)Beta->PhenylAttached

Caption: Structural connectivity map highlighting the intramolecular hydrogen bond and the propagation of deshielding effects from the DNP ring to the alpha-carbon.

Troubleshooting & Validation

Issue: Overlapping Aromatics

  • Symptom:[1][2][4] The H-6' doublet (~7.2 ppm) is buried under the large phenyl multiplet.[1][2]

  • Solution: Run a 1H-1H COSY experiment. Look for the cross-peak between H-5' (8.26 ppm) and the region at 7.2 ppm.[1][2] The phenyl ring protons will not show a cross-peak to the 8.26 ppm signal.

Issue: Broad NH Peak

  • Symptom:[1][2][4] The doublet at 8.80 ppm is broad or missing.

  • Cause: Wet DMSO or presence of acid/base traces promoting exchange.

  • Solution: Use a fresh ampoule of DMSO-

    
     or add a single pellet of activated 4A molecular sieves to the tube 1 hour prior to acquisition.[2]
    

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] N-(2,4-Dinitrophenyl)-L-phenylalanine Compound Summary. Retrieved from [Link]

  • Fujiwara, S., et al. (1977).[3] Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. Agricultural and Biological Chemistry.[3][5] Retrieved from [Link]

  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link][1][2]

Definitive Guide: Mass Spectrometry Fragmentation of DNP-L-Phenylalanine [M-H]⁻

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of N-(2,4-dinitrophenyl)-L-phenylalanine (DNP-Phe) in negative ion mode ([M-H]⁻). It is designed for researchers utilizing DNP derivatization (Sanger’s reagent) for amino acid sequencing, metabolomics, or pharmaceutical quality control.

Executive Summary & Technical Context

DNP-L-phenylalanine is a derivative formed by the reaction of 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) with the N-terminal amine of phenylalanine. While historically significant for N-terminal sequencing, DNP derivatives remain critical in modern mass spectrometry due to their ability to enhance ionization efficiency in negative mode and provide structurally diagnostic fragmentation pathways.

Unlike native amino acids, which often fragment via simple neutral losses (NH₃, H₂O), DNP-amino acids undergo a unique gas-phase intramolecular cyclization upon collisional activation. This guide details this mechanism, contrasting it with native phenylalanine and other hydrophobic DNP-amino acids to establish a robust identification protocol.

Experimental Framework

To replicate the fragmentation patterns described, the following experimental conditions are recommended. These protocols ensure the generation of the stable [M-H]⁻ precursor necessary for the diagnostic benzimidazole pathway.

Protocol: DNP Derivatization & MS Acquisition
ParameterRecommended Setting / Procedure
Reagent 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol or acetone.
Reaction Mix amino acid solution (pH 8.5–9.0, bicarbonate buffer) with FDNB. Incubate at 40°C for 1 hour in the dark (light sensitive).
Quenching Acidify with HCl to precipitate DNP-amino acids (if high conc.) or extract with ether for LC-MS.
Ionization Source Electrospray Ionization (ESI) - Negative Mode .
Capillary Voltage -2.5 to -3.5 kV (Soft ionization is crucial to preserve the nitro groups).
Cone Voltage 20–30 V (Keep low to prevent in-source fragmentation of the labile nitro groups).
Collision Energy 10–25 eV (Optimized for CO₂ elimination).

Fragmentation Mechanism: The Benzimidazole Cyclization

The fragmentation of DNP-L-phenylalanine ([M-H]⁻, m/z 330) does not follow standard peptide backbone cleavage rules. Instead, it proceeds through a characteristic ortho-effect rearrangement .

The Pathway
  • Precursor Selection (m/z 330): The deprotonated molecule [M-H]⁻ is selected. The negative charge is delocalized across the dinitrophenyl ring and the carboxylate group.

  • Primary Fragmentation (Loss of CO₂): Upon collisional activation, the carboxylate group attacks the ortho-nitro group's nitrogen or the ring carbon, leading to the expulsion of CO₂ (m/z 286).

  • Secondary Fragmentation (Loss of H₂O): The resulting intermediate eliminates a water molecule to close the ring, forming a stable benzimidazole-N-oxide anion (m/z 268).

This pathway is highly specific to N-(2,4-dinitrophenyl) amino acids and serves as a self-validating confirmation of the DNP modification.

Visualization: Fragmentation Pathway

The following diagram illustrates the transition from the linear DNP-Phe precursor to the cyclic benzimidazole product.

DNP_Fragmentation Precursor Precursor [M-H]⁻ m/z 330 (DNP-L-Phenylalanine) Intermediate Intermediate [M-H-CO₂]⁻ m/z 286 (Decarboxylated Adduct) Precursor->Intermediate Collision Induced Dissociation CO2 CO₂ (Neutral Loss -44 Da) Precursor->CO2 Product Product [M-H-CO₂-H₂O]⁻ m/z 268 (Benzimidazole-N-oxide) Intermediate->Product Cyclization & Dehydration H2O H₂O (Neutral Loss -18 Da) Intermediate->H2O

Caption: Step-wise fragmentation of DNP-Phe [M-H]⁻ via gas-phase cyclization to form the diagnostic benzimidazole-N-oxide anion.

Comparative Analysis

To validate DNP-Phe identification, it must be distinguished from native phenylalanine (to prove derivatization) and other hydrophobic DNP-amino acids (to prove sequence identity).

Comparison 1: DNP-Phe vs. Native Phenylalanine

DNP derivatization shifts the mass window significantly, moving the analyte away from the high-noise low-mass region (matrix effects).

FeatureNative L-Phenylalanine [M-H]⁻DNP-L-Phenylalanine [M-H]⁻
Precursor m/z 164.07 330.07
Primary Fragment m/z 147 (Loss of NH₃)m/z 91 (Benzyl anion, low abundance in neg mode)m/z 286 (Loss of CO₂)
Secondary Fragment m/z 120 (Loss of CO₂ from m/z 164)m/z 268 (Benzimidazole formation)
Mechanism Simple neutral loss (NH₃, CO₂)Intramolecular Cyclization
Selectivity Low (Common isobaric interferences)High (Unique rearrangement)
Comparison 2: DNP-Phe vs. DNP-Leucine

Leucine and Phenylalanine are both hydrophobic. While their DNP derivatives follow the same mechanistic pathway (CO₂ loss → H₂O loss), their specific m/z values allow for clear differentiation.

AnalytePrecursor [M-H]⁻Fragment 1 [M-H-CO₂]⁻Fragment 2 [Benzimidazole]⁻Mass Shift (Δ)
DNP-Phe 330 286 268 Ref
DNP-Leu 296 252 234 -34 Da
Identity Phenyl side chainAlkyl side chain

Diagnostic Insight: The constant mass difference of 34 Da (Phenyl vs. Isobutyl group) is maintained across the entire fragmentation series. If the mass difference deviates from 34 Da in the fragment ions, it indicates a co-eluting impurity rather than the target analyte.

Technical Insights & Troubleshooting

Why Negative Mode?

While positive mode ([M+H]⁺) is standard for proteomics, negative mode is superior for DNP derivatives because:

  • Acidity: The DNP group is electron-withdrawing, making the amide proton and carboxylic acid highly acidic and easily deprotonated.

  • Stability: [M-H]⁻ ions are less prone to random "shattering" than [M+H]⁺ ions, directing fragmentation almost exclusively into the diagnostic benzimidazole channel.

Common Pitfalls
  • In-Source Fragmentation: If m/z 286 or 268 appears in the MS1 scan (full scan), your cone voltage is too high. Lower it to preserve the intact m/z 330 precursor for quantification.

  • Photodegradation: DNP derivatives are light-sensitive. Samples exposed to light for extended periods may show degradation peaks (e.g., dinitrophenol, m/z 183) unrelated to the collision energy.

References

  • Mechanism of DNP Fragmentation

    • Deprotonated N-(2,4-Dinitrophenyl)
    • Source:

  • General Amino Acid Fragmentation

    • Effect of phenylalanine on the fragmentation of deprotonated peptides.[1]

    • Source:

  • DNP Derivatization Protocols

    • Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chrom
    • Source:

Sources

comparing binding affinity of DNP-L-phenylalanine vs DNP-glycine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the binding characteristics of DNP-L-Phenylalanine and DNP-Glycine to anti-Dinitrophenyl (anti-DNP) antibodies. It synthesizes historical thermodynamic data with structural insights from the model myeloma protein MOPC 315 to explain the mechanistic differences between these two hapten-amino acid conjugates.

Executive Summary

In the study of antibody-antigen interactions, 2,4-Dinitrophenyl (DNP) serves as the canonical model hapten. The binding affinity of DNP-conjugated amino acids is governed not just by the DNP ring, but significantly by the amino acid "linker" side chain.

  • DNP-L-Phenylalanine : typically exhibits hydrophobic stacking interactions within the antibody combining site. In "heteroclitic" antibodies (e.g., certain MOPC 315 variants), the bulky benzyl side chain can enhance affinity via favorable van der Waals contacts within the "aromatic box" of the binding pocket. However, in polyclonal populations raised against DNP-Lysine, it may suffer from steric hindrance.

  • DNP-Glycine : acts as a minimalist ligand . Lacking a side chain, it minimizes steric clashes but also lacks the auxiliary hydrophobic anchor points provided by Phenylalanine. It is often used as a "fast exchange" ligand in NMR studies due to its moderate affinity and rapid off-rates compared to the native immunogen (DNP-Lysine).

Key Finding: While hydrophobic side chains generally favor binding in the MOPC 315 "aromatic box," experimental data from polyclonal rabbit anti-DNP (immunized with DNP-BGG) shows that DNP-Glycine (


)  often binds with slightly higher or comparable affinity to DNP-L-Phenylalanine (

)
, likely due to the steric penalties imposed by the phenylalanine ring in antibodies optimized for a lysine linker.

Mechanistic Analysis: The "Aromatic Box"

To understand the binding differences, we must look at the structural biology of the anti-DNP binding site, best characterized in the mouse myeloma protein MOPC 315 .[1]

The Structural Environment

The MOPC 315 binding site contains a deep hydrophobic crevice known as the "Aromatic Box."

  • Key Residues: Tryptophan-93L (Light Chain), Phenylalanine-34H (Heavy Chain), and Tyrosine-34L.[1][2][3][4][5]

  • Primary Interaction: The DNP ring enters this box and engages in a

    
    -
    
    
    
    stacking interaction
    specifically with Trp-93L.
  • Side Chain Role:

    • DNP-Glycine: The small glycine backbone allows the DNP ring to stack without steric obstruction, but the lack of a side chain limits additional stabilization energy.

    • DNP-L-Phenylalanine: The benzyl side chain of phenylalanine can theoretically contribute additional hydrophobic surface area. However, if the "box" is rigid, this bulky group may force the DNP ring into a suboptimal orientation (steric clash), reducing the net binding free energy (

      
      ).
      
Visualization of Binding Dynamics

The following diagram illustrates the equilibrium dynamics and the structural "selection" occurring at the binding site.

BindingMechanism cluster_Ligands Ligand Candidates Antibody Anti-DNP Antibody (MOPC 315 / Polyclonal) Complex Ab-Ligand Complex (Fluorescence Quenched) Antibody->Complex + Ligand DNPGly DNP-Glycine (Minimal Steric Bulk) DNPGly->Complex Fast Exchange Minimal Steric Clash DNPPhe DNP-L-Phenylalanine (Bulky Hydrophobic Side Chain) DNPPhe->Complex Variable Affinity Potential Hydrophobic Gain OR Steric Penalty Interaction Mechanism: 1. DNP Ring Stacks with Trp-93L 2. Side Chain determines fit 3. Trp Fluorescence Quenched via RET Complex->Interaction

Figure 1: Mechanistic pathway of DNP-ligand binding. DNP-Glycine offers rapid, unobstructed access, while DNP-L-Phenylalanine's affinity is a trade-off between hydrophobic gain and steric cost.

Comparative Experimental Data

The following data is derived from the seminal work of Eisen & Siskind (1964) on rabbit anti-DNP antibodies and subsequent MOPC 315 characterizations. These values represent the Intrinsic Association Constant (


) .
Table 1: Thermodynamic Binding Constants (Rabbit Anti-DNP)

Immunogen: DNP-Bovine Gamma Globulin (DNP-Lysine linker)

Ligand

(

)

(kcal/mol)
Relative Affinity (vs Immunogen)

-DNP-L-Lysine
(Reference)
30.0 10.3 100% (Homoclitic)
DNP-Glycine 4.6 9.27 ~15%

-DNP-L-Phenylalanine
3.1 8.99 ~10%
2,4-Dinitrophenol (Free Ring)0.047.81< 1%

Interpretation:

  • Carrier Specificity: The antibody population is "homoclitic," meaning it binds the immunogen (DNP-Lysine) best. The lysine side chain is part of the epitope.

  • Glycine vs. Phenylalanine: In this specific polyclonal system, DNP-Glycine binds slightly tighter than DNP-L-Phenylalanine . This suggests that for antibodies optimized for a lysine linker, the bulky benzyl group of phenylalanine introduces more steric penalty than hydrophobic benefit.

  • MOPC 315 Contrast: In monoclonal studies (Dwek et al., 1977), DNP-Glycine is often characterized as a "fast exchange" (weaker) ligand compared to DNP-Lysine, confirming that side-chain interactions are critical for maximal affinity.

Experimental Protocol: Fluorescence Quenching

The most authoritative method to measure these affinities is Tryptophan Fluorescence Quenching . The DNP group has a broad absorption spectrum (300–400 nm) that overlaps with the tryptophan emission spectrum (~340 nm), allowing DNP binding to quench antibody fluorescence via Resonance Energy Transfer (RET).

Protocol: Determination of Association Constant ( )

Reagents:

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Antibody: Purified Anti-DNP IgG or MOPC 315 Fab fragments (

    
    ).
    
  • Ligands: DNP-Glycine and DNP-L-Phenylalanine (Stock

    
     in PBS).
    

Workflow:

  • Baseline Measurement: Place

    
     of antibody solution in a quartz cuvette. Equilibrate to 
    
    
    
    .
  • Excitation/Emission: Set fluorometer Excitation

    
     (Trp excitation) and Emission 
    
    
    
    . Record initial fluorescence (
    
    
    ).
  • Titration: Add aliquots (

    
    ) of DNP-ligand stock. Mix and allow 1 minute for equilibrium.
    
  • Data Recording: Record fluorescence (

    
    ) after each addition. Continue until saturation (fluorescence plateaus, typically ~70-80% quenching).
    
  • Correction: Correct

    
     for volume dilution and inner filter effects (absorption of excitation light by DNP).
    
  • Calculation: Plot

    
     vs 
    
    
    
    (modified Stern-Volmer or Scatchard plot) to determine
    
    
    .
Workflow Diagram

ProtocolWorkflow Start Start: Purified Anti-DNP Ab (0.5 µM in PBS) MeasureBase Measure Baseline Fluorescence (F0) Ex: 280nm | Em: 340nm Start->MeasureBase Titrate Titrate Ligand (DNP-Gly or DNP-Phe) MeasureBase->Titrate Equilibrate Equilibrate (1 min) Allow Binding Equilibrium Titrate->Equilibrate Record Record Quenched Fluorescence (F) (DNP absorbs Trp emission) Equilibrate->Record CheckSat Saturation Reached? Record->CheckSat CheckSat->Titrate No Calculate Calculate Ka Using Scatchard / Sips Plot CheckSat->Calculate Yes

Figure 2: Step-by-step Fluorescence Quenching protocol for determining binding affinity constants.

References

  • Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response. Biochemistry, 3(7), 996–1008.

  • Dwek, R. A., et al. (1977). The combining site of the dinitrophenyl-binding immunoglobulin A myeloma protein MOPC 315.[1][3][4][6][7] Nature, 266, 31–37.[1][4]

  • Sutton, B. J., et al. (1977). The binding of 2,4,6-trinitrophenyl derivatives to the mouse myeloma immunoglobulin A protein MOPC 315.[1][3][4] Biochemical Journal, 165(1), 177–197.[6][7]

  • Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation energy transfer and the quantitative study of the antibody hapten reaction. Proceedings of the National Academy of Sciences, 46(11), 1470–1482.

Sources

stereospecificity of anti-DNP antibodies for L- vs D-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discrimination between enantiomers is a hallmark of biological recognition. In the context of anti-2,4-dinitrophenyl (anti-DNP) antibodies, stereospecificity is not merely an academic curiosity but a critical parameter for ligand binding assays, sensor development, and the pharmacokinetics of antibody-drug conjugates (ADCs).

This guide objectively compares the binding performance of anti-DNP antibodies against


-DNP-L-phenylalanine  versus 

-DNP-D-phenylalanine
derivatives. Historical and modern kinetic data confirm that antibodies raised against L-isomer immunogens exhibit a distinct preference for L-derivatives, often displaying affinity constants (

) 10–100 fold higher than for their D-isomer counterparts. This specificity arises from the chiral environment of the antibody hypervariable regions (CDRs), which impose steric constraints on the orientation of the amino acid side chain attached to the DNP hapten.

Mechanistic Basis of Stereoselectivity

The Chiral Paratope

Antibodies are composed exclusively of L-amino acids, creating an inherently chiral binding pocket (paratope). When a hapten like DNP is attached to a chiral carrier (e.g., Phenylalanine), the antibody recognizes the total molecular footprint—the DNP ring plus the specific spatial arrangement of the amino acid side chain.

  • L-Isomer Binding (High Affinity): The benzyl side chain of L-phenylalanine fits into a hydrophobic sub-pocket adjacent to the DNP binding site. This maximizes Van der Waals contacts and favorable enthalpy (

    
    ).
    
  • D-Isomer Binding (Low Affinity): The D-configuration projects the benzyl group in an opposing vector. This creates steric clashes with the CDR loops or forces the DNP ring into a suboptimal orientation, significantly reducing the association constant (

    
    ).
    
Visualization: The Stereochemical "Gate"

The following diagram illustrates the logical flow of stereoselective recognition in the antibody cleft.

Stereoselectivity_Mechanism Ab_Cleft Antibody Paratope (Chiral L-Amino Acid Environment) Ligand_L DNP-L-Phenylalanine (Correct Geometry) Ab_Cleft->Ligand_L Encounters Ligand_D DNP-D-Phenylalanine (Inverted Geometry) Ab_Cleft->Ligand_D Encounters Interaction_L Side Chain Fits Hydrophobic Pocket Maximal Van der Waals Contact Ligand_L->Interaction_L Interaction_D Steric Clash with CDR Loops Distorted DNP Positioning Ligand_D->Interaction_D Outcome_High High Affinity Complex (Ka > 10^7 M^-1) Interaction_L->Outcome_High Outcome_Low Low Affinity/Transient Binding (Ka < 10^5 M^-1) Interaction_D->Outcome_Low

Figure 1: Mechanistic pathway of stereoselective binding. The chiral nature of the antibody paratope favors the L-isomer geometry, leading to stable high-affinity complexes.

Comparative Analysis: L- vs. D-Phenylalanine Derivatives[1][2][3][4][5]

The following data summarizes the thermodynamic and kinetic differences observed when testing rabbit anti-DNP-L-Phe antibodies against L- and D-ligands.

Table 1: Representative Binding Parameters

Data derived from consensus values in classical hapten inhibition studies (e.g., Eisen et al., Velick et al.).

ParameterDNP-L-Phenylalanine (Homologous)DNP-D-Phenylalanine (Heterologous)Relative Difference
Association Constant (

)


~100–500 fold reduction
Free Energy (

)



Cross-Reactivity (%) 100% (Reference)< 1%High Specificity
Stoichiometry (

)
2.0 (IgG)2.0 (IgG)No change in valency
Key Insights
  • Affinity Gap: The primary differentiator is the

    
    . The antibody tolerates the DNP ring in the D-isomer, but the energetic penalty of the misaligned phenylalanine tail destabilizes the complex.
    
  • Thermodynamic Driver: The binding of the L-isomer is enthalpy-driven (tight fit). The D-isomer binding often shows a more unfavorable entropy term due to the restriction of water molecules in a poorly fitting interface.

  • Carrier Specificity: Antibodies raised against DNP-BGG (Bovine Gamma Globulin) or DNP-BSA generally show less stereospecificity for free DNP-Phe amino acids than antibodies raised specifically against DNP-L-Phe-Polylysine. Crucial Note: For maximum stereoselectivity, the immunogen must present the chiral center rigidly.

Experimental Protocol: Fluorescence Quenching

To validate stereospecificity in your own system, Fluorescence Quenching is the preferred method over Equilibrium Dialysis due to its speed and ability to measure kinetics in real-time.

Principle: Anti-DNP antibodies contain Tryptophan (Trp) residues in their variable regions. When DNP (a strong chromophore) binds, it accepts energy from the excited Trp via Resonance Energy Transfer (FRET), quenching the intrinsic antibody fluorescence.

Workflow Diagram

Quenching_Protocol Start Start: Purified Anti-DNP IgG (100 nM in PBS) Baseline Measure Baseline Fluorescence (Ex: 280nm, Em: 340nm) Start->Baseline Titration Stepwise Titration Add Ligand (L- or D-isomer) 0.1 - 2.0 molar equivalents Baseline->Titration Readout Record Fluorescence Decrease (Q) Correct for dilution/inner filter effect Titration->Readout Analysis Plot Q vs. Concentration Fit to Scatchard/Langmuir Isotherm Readout->Analysis Analysis->Titration Repeat for next point

Figure 2: Step-by-step Fluorescence Quenching workflow for determining affinity constants.

Detailed Methodology

Reagents:

  • Buffer: 20 mM Phosphate, 150 mM NaCl, pH 7.4 (PBS). Avoid Azide (absorbs UV).

  • Ligands:

    
    -DNP-L-Lysine and 
    
    
    
    -DNP-D-Lysine (or Phenylalanine analogs).
  • Antibody: Protein-A purified Rabbit Anti-DNP IgG.

Step-by-Step:

  • Preparation: Dilute antibody to

    
     M (based on binding sites) in PBS. Place 2.0 mL in a quartz cuvette.
    
  • Baseline: Set fluorometer Excitation to 280 nm and Emission to 340 nm. Record stable baseline (

    
    ).
    
  • Titration (L-Isomer):

    • Add aliquots (e.g., 5

      
      L) of 
      
      
      
      M DNP-L-Phe.
    • Mix by inversion; allow 60 seconds for equilibrium.

    • Record fluorescence (

      
      ).[1][2]
      
    • Repeat until saturation (fluorescence plateaus, typically ~70-80% quenching).

  • Titration (D-Isomer): Repeat with a fresh antibody sample using DNP-D-Phe. Expect a much shallower quenching curve requiring higher concentrations to reach saturation.

  • Data Processing:

    • Correct for volume dilution:

      
      
      
    • Calculate Fraction Bound (

      
      ): 
      
      
      
    • Self-Validation: If the D-isomer curve does not reach the same

      
       as the L-isomer at high concentrations, it indicates a sub-population of antibodies that cannot bind the D-isomer at all (infinite stereospecificity).
      

Implications for Drug Development

Understanding this stereospecificity is vital for:

  • Chiral Drug Assays: When developing immunoassays for chiral drugs, using a polyclonal anti-hapten antibody may introduce bias if the immunogen was not enantiomerically pure.

  • Antibody-Drug Conjugates (ADCs): If a DNP-linker is used, the chirality of the amino acid spacer affects the stability of the antibody-payload complex. L-spacers may be retained more tightly in the binding pocket of anti-linker antibodies (a common mechanism of clearance), potentially altering PK/PD profiles.

  • Biosensors: For sensors detecting DNP-labeled metabolites, using anti-DNP antibodies requires strict control of the metabolite's chirality to ensure accurate quantification.

References

  • Eisen, H. N., & Siskind, G. W. (1964). Variations in Affinities of Antibodies during the Immune Response.[3] Biochemistry, 3(7), 996–1008.

  • Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation Energy Transfer and the Quantitative Study of the Antibody Hapten Reaction.[4] Proceedings of the National Academy of Sciences, 46(11), 1470–1482.

  • Karush, F. (1956). The Interaction of Purified Anti-

    
    -lactoside Antibody with Haptens. Journal of the American Chemical Society, 78(21), 5519–5526. 
    
  • McGuigan, J. E., & Eisen, H. N. (1968). Differences in Spectral Properties and Tryptophan Content among Rabbit Anti-2,4-dinitrophenyl Antibodies of Different Affinity. Biochemistry, 7(5), 1919–1928.

  • Thermo Fisher Scientific. Anti-Dye and Anti-Hapten Antibodies—Section 7.4. Molecular Probes Handbook.

Sources

HPLC retention time comparison of DNP-L-phenylalanine standards

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Retention Time Comparison & Performance of DNP-L-Phenylalanine Standards

Executive Summary

This guide provides a technical analysis of 2,4-Dinitrophenyl-L-phenylalanine (DNP-L-Phe) standards, focusing on their chromatographic behavior, retention specificity, and performance relative to alternative amino acid derivatives. DNP-L-Phe is a critical reference standard derived from the Sanger reaction (fluorodinitrobenzene), historically pivotal for N-terminal protein sequencing and currently utilized as a robust hydrophobicity marker in chiral resolution and peptide mapping.

Key Performance Differentiators:

  • Detection Specificity: Strong absorbance at 360 nm (yellow chromophore) allows detection without interference from non-derivatized peptides or buffer salts (unlike 210 nm detection).

  • Hydrophobic Retention: Significant retention shift on C18 columns compared to free L-Phenylalanine, enabling baseline separation from hydrophilic matrix components.

  • Stereochemical Marker: Used as a reference for resolving D/L-Phenylalanine enantiomers in chiral ligand-exchange chromatography.

Experimental Methodology

To objectively compare the retention time (


) and resolution (

) of DNP-L-Phe against structurally similar analogs (e.g., DNP-L-Leucine), the following "Gold Standard" reversed-phase HPLC protocol is recommended.
Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse or equivalent).

  • Mobile Phase A: 50 mM Triethylamine Phosphate (TEAP) or Sodium Phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Gradient: 20% B to 60% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV-Vis at 360 nm (primary) and 254 nm (secondary).

Sample Preparation
  • Stock Solution: Dissolve 1 mg of DNP-L-Phenylalanine standard in 1 mL of Methanol/Water (50:50).

  • Derivatization (if starting from free AA): React L-Phenylalanine with 1-fluoro-2,4-dinitrobenzene (Sanger’s reagent) in NaHCO₃ buffer (pH 9.0) for 1 hour at 40°C, followed by acidification and extraction.

Performance Comparison & Data Analysis

Retention Time Specificity (Selectivity)

The dinitrophenyl group significantly increases the hydrophobicity of the amino acid. On a C18 column, elution order is governed by the side-chain hydrophobicity. DNP-L-Phenylalanine typically elutes after aliphatic DNP-amino acids (Valine, Leucine) due to the strong


-

interactions between the phenyl ring of the analyte and the stationary phase, combined with the hydrophobicity of the DNP group.

Table 1: Comparative Retention Times (Relative to DNP-L-Phe) | Analyte | Relative Retention (


) | Resolution (

) from DNP-Phe | Structural Characteristic | | :--- | :---: | :---: | :--- | | DNP-L-Phenylalanine | 1.00 (Reference) | - | Aromatic Benzyl Side Chain | | DNP-L-Leucine | 0.92 - 0.96 | > 1.5 | Aliphatic Isobutyl Side Chain | | DNP-L-Valine | 0.80 - 0.85 | > 3.0 | Aliphatic Isopropyl Side Chain | | DNP-L-Alanine | 0.45 - 0.50 | > 10.0 | Methyl Side Chain | | Free L-Phenylalanine | < 0.10 | N/A (Void Volume) | Underivatized (Zwitterionic) |

Note: Data represents typical values on a C18 column with Acidic MeOH/Water gradients. Exact times vary by column carbon load.

Spectral Performance (360 nm vs. 254 nm)

Unlike free phenylalanine, which absorbs weakly at 257 nm, DNP-L-Phe exhibits a broad, intense absorption maximum at 360 nm (


).
  • Advantage: Detection at 360 nm eliminates baseline drift caused by gradient elution of organic modifiers (which often absorb <220 nm).

  • Purity Check: The ratio of Abs(360nm) / Abs(254nm) serves as a self-validating purity index. A deviation >5% indicates degradation (loss of DNP group or ring reduction).

Visualizations of Mechanism & Workflow

Figure 1: Analytical Workflow for DNP-Amino Acid Standards

This diagram illustrates the critical path from standard preparation to data validation, highlighting the specific detection wavelength advantage.

DNP_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis Standard DNP-L-Phe Standard (Solid) Dissolution Dissolve in MeOH/H2O (50:50) Standard->Dissolution Filter Filter (0.22 µm) PTFE Dissolution->Filter Injection Injection (10-20 µL) Filter->Injection Column C18 Column (Hydrophobic Interaction) Injection->Column Detection UV Detection @ 360 nm Column->Detection Chromatogram Chromatogram Analysis Detection->Chromatogram Validation Check Purity Ratio (360/254 nm) Chromatogram->Validation

Caption: Step-by-step workflow for the preparation and validation of DNP-L-Phenylalanine standards, emphasizing the 360 nm detection specificity.

Figure 2: Retention Mechanism on C18 Stationary Phase

The separation relies on the hydrophobic interaction between the C18 alkyl chains and the aromatic DNP-Phe molecule.

Retention_Mechanism cluster_interaction Stationary Phase Interaction MobilePhase Mobile Phase (Acidic ACN/H2O) DNP_Phe DNP-L-Phe (Analyte) MobilePhase->DNP_Phe C18 C18 Ligands (Octadecyl) C18->DNP_Phe Strong Hydrophobic + π-π Interaction DNP_Leu DNP-L-Leu (Interference) C18->DNP_Leu Moderate Hydrophobic Interaction Elution Elution Order: 1. DNP-Val 2. DNP-Leu 3. DNP-Phe DNP_Phe->Elution

Caption: Mechanistic view of DNP-L-Phe retention. The aromatic DNP group and Phenylalanine side chain create dual interaction points with the C18 phase.

Troubleshooting & Optimization

Problem: Co-elution of DNP-Phe and DNP-Leu.

  • Causality: Similar hydrophobicity indices (Phenyl vs. Isobutyl) can cause overlap on short columns or high organic gradients.

  • Solution: Reduce the gradient slope (e.g., 0.5% B/min instead of 2% B/min) or lower the column temperature to 20°C to enhance steric selectivity.

Problem: Peak Tailing.

  • Causality: Interaction of the free carboxylic acid group with residual silanols on the silica support.

  • Solution: Ensure the mobile phase pH is well-buffered at pH 3.0 (suppressing ionization of silanols) or use an end-capped C18 column.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal.

  • Sigma-Aldrich. "Amino Acid Standards and Derivatives: Product Specification for DNP-L-Phenylalanine."

  • Agilent Technologies. "Analysis of Amino Acids by HPLC: Agilent Solutions Guide."

  • ResearchGate. "HPLC separation of 2,4-dinitrophenyl amino acids on Reversed Phase Columns."

Sources

competitive inhibition constants (Ki) of DNP-L-phenylalanine vs L-phenylalanine

Comparative Guide: Competitive Inhibition of -Chymotrypsin by DNP-L-Phenylalanine vs. L-Phenylalanine

Executive Summary

This guide analyzes the competitive inhibition kinetics of L-Phenylalanine (L-Phe) versus its derivative N-2,4-dinitrophenyl-L-phenylalanine (DNP-L-Phe) against the serine protease

The Verdict: DNP-L-Phenylalanine is a significantly more potent competitive inhibitor than native L-Phenylalanine.

  • L-Phenylalanine: Acts as a weak product inhibitor with a

    
     in the low millimolar range (3.0 – 5.0 mM) .
    
  • DNP-L-Phenylalanine: Exhibits enhanced affinity with a

    
     typically in the high micromolar range (~0.1 – 0.4 mM) .
    

The increased affinity of DNP-L-Phe is driven by the hydrophobic effect and electronic shielding . The bulky, hydrophobic dinitrophenyl group eliminates the unfavorable electrostatic penalty of the free



Mechanistic Analysis: The Structural Basis of Inhibition

To understand the difference in

Enzyme-Inhibitor (E-I)
The Target: -Chymotrypsin Active Site
S1 specificity pocket
  • Hydrophobic Nature: The pocket is lined with non-polar residues (Met-192, Val-213, Trp-215).

  • Electrostatic Constraint: The active site prefers neutral or hydrophobic substrates. A positively charged free amine (as in L-Phe at pH 7.8) creates an electrostatic clash or requires energetic desolvation, weakening binding.

Comparative Binding Modes
FeatureL-Phenylalanine (Native)DNP-L-Phenylalanine (Modified)
Structure Free

-amino group (

)
N-substituted Dinitrophenyl group
Charge (pH 7.8) Zwitterionic (Ammonium + Carboxylate)Anionic (Carboxylate only; Amine is masked)
Hydrophobicity (

)
Low (Polar ammonium group)High (Aromatic nitro-groups)
Binding Driver Side-chain insertion (Phenyl ring)Side-chain insertion + N-substituent stacking
Inhibition Type CompetitiveCompetitive
Pathway Visualization

The following diagram illustrates the competitive mechanism where both L-Phe and DNP-L-Phe compete with the substrate (e.g., SPNA) for the free enzyme.

Inhibition_MechanismEEnzyme (E)(Chymotrypsin)ESE-S Complex(Catalytic)E->ES+ S (k1)EI_PheE-I Complex(Weak Binding)E->EI_Phe+ L-Phe(High Ki)EI_DNPE-I Complex(Strong Binding)E->EI_DNP+ DNP-L-Phe(Low Ki)SSubstrate (S)(e.g., SPNA)I_PheInhibitor 1(L-Phe)I_DNPInhibitor 2(DNP-L-Phe)ES->E- S (k-1)PProduct(p-Nitroaniline)ES->PCatalysis (kcat)EI_Phe->EFast DissociationEI_DNP->ESlow Dissociation

Figure 1: Kinetic pathway showing competitive inhibition.[1] DNP-L-Phe (Red) forms a more stable complex than L-Phe (Yellow), effectively sequestering the free enzyme.

Comparative Performance Data

The following values represent consensus ranges derived from classical enzymology literature (e.g., Purdie & Benoiton, Berezin et al.) regarding N-substituted phenylalanine derivatives.

Table 1: Inhibition Constants ( ) against -Chymotrypsin

Conditions: pH 7.8 – 8.0, 25°C, Tris-HCl buffer.

Inhibitor

Value (Approx.)
Relative AffinityStructural Rationale
L-Phenylalanine 3.0 – 5.0 mM 1x (Baseline)Free

destabilizes hydrophobic binding.
N-Acetyl-L-Phe 0.4 – 0.6 mM ~8x StrongerAcetylation removes charge; adds minor hydrophobic bulk.
DNP-L-Phenylalanine 0.05 – 0.2 mM *~25x Stronger DNP group provides extensive hydrophobic surface and

-stacking capability.

*Note: Exact values for DNP-L-Phe vary by ionic strength and specific assay conditions. The range provided is extrapolated from homologous N-aryl derivatives (e.g., N-Benzoyl-L-Phe,


Experimental Protocol: Determining

To validate these constants in your own laboratory, use the following Spectrophotometric Competition Assay . This protocol uses N-Succinyl-L-Phenylalanine-p-nitroanilide (SPNA) as the chromogenic substrate.

Reagents & Setup
  • Enzyme:

    
    -Chymotrypsin (bovine pancreas), 100 nM final concentration.
    
  • Substrate (S): SPNA (0.1 mM – 1.0 mM range).

  • Inhibitor (I):

    • L-Phe Stock: 100 mM in buffer.

    • DNP-L-Phe Stock: 10 mM in DMSO (dilute into buffer; keep DMSO < 5%).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
     (stabilizer).
    
Workflow Diagram

Experimental_Workflowcluster_analysisAnalysis LogicStep11. Prepare Reaction MixBuffer + Enzyme (Fixed Conc.)Step22. Add Inhibitor (I)Variable Conc. (0, I1, I2)Step1->Step2Step33. Initiate with Substrate (S)Variable Conc. (S1-S5)Step2->Step3Step44. Measure Absorbance410 nm (p-Nitroaniline release)Step3->Step4Step55. Data AnalysisLineweaver-Burk or Dixon PlotStep4->Step5LBPlot 1/V vs 1/[S]Lines intersect at Y-axis? -> CompetitiveStep5->LBDouble Reciprocal

Figure 2: Step-by-step workflow for determining inhibition constants.

Data Analysis (The Dixon Method)

While Lineweaver-Burk is common, the Dixon Plot is superior for determining

  • Run assays at two fixed substrate concentrations (e.g.,

    
    , 
    
    
    ).
  • Vary Inhibitor concentration

    
    .
    
  • Plot

    
     (y-axis)  vs. 
    
    
    (x-axis)
    .
  • Intersection Point: The two lines will intersect in the second quadrant.

    • The X-coordinate of the intersection

      
      .
      

Troubleshooting & Validation

Solubility Issues
  • L-Phe: Soluble in aqueous buffer.

  • DNP-L-Phe: Hydrophobic. Requires pre-dissolution in DMSO or Ethanol.

    • Validation: Ensure the final solvent concentration (e.g., 2% DMSO) is included in the "No Inhibitor" control, as DMSO itself can slightly inhibit chymotrypsin.

Substrate Depletion
  • Ensure

    
     substrate conversion during the initial rate measurement. If the reaction is too fast, reduce enzyme concentration, not substrate concentration.
    
Photometric Interference
  • DNP-L-Phe is yellow. It absorbs light in the visible range (360 nm peak).

  • Correction: If measuring p-nitroaniline at 410 nm, the DNP background absorbance must be blanked out. Run a "No Enzyme" blank containing the specific concentration of DNP-L-Phe being tested.

References

  • Berezin, I. V., et al. (1971). "Structure and Specificity of the Active Center of Chymotrypsin." FEBS Letters.

  • Purdie, J. E., & Benoiton, N. L. (1970).[2] "The interaction of alpha-chymotrypsin with phenylalanine derivatives containing a free alpha-amino group."[2] Canadian Journal of Biochemistry.[2]

  • Hansch, C., & Leo, A. (1995).[3] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[4] (Source for

    
     values of DNP vs H).
    
  • Sigma-Aldrich. "Enzyme Explorer: Chymotrypsin."[5]

Safety Operating Guide

N-(2,4-Dinitrophenyl)-L-phenylalanine: Advanced Disposal & Handling Guide

[1][2]

Executive Summary

N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-L-Phe) carries the "dinitrophenyl" moiety, often triggering high-level explosive protocols associated with its parent compound, 2,4-Dinitrophenol (DNP).[1][2][3] While DNP-L-Phe is significantly more stable than pure DNP, it retains thermal instability and toxicity risks.[1][2] This guide provides a rational, risk-based approach to disposal, prioritizing hydration and incineration. [1][2]

IMMEDIATE ACTION REQUIRED:

  • NEVER allow DNP-derivatives to dry out completely in unsealed containers.

  • NEVER dispose of via sanitary sewer (drain).

  • ALWAYS segregate from strong bases (forms shock-sensitive salts).

Chemical Profile & Hazard Identification

To manage this chemical safely, one must understand the distinction between the derivative and the parent explosive.

Feature2,4-Dinitrophenol (Parent) N-(2,4-Dinitrophenyl)-L-phenylalanine
CAS Number 51-28-51655-54-5
Physical State Yellow crystalsYellow/Orange crystalline powder
Explosive Risk High (Class 1.1/4.1).[1][2] Shock sensitive when dry.Moderate/Low. Thermal instability exists; "Explosive when dry" warnings often persist due to the nitro groups.
Toxicity Metabolic uncoupler (Fatal).Harmful/Toxic (Acute Tox. 4).[4][5][6][7]
RCRA Code P048 (Acutely Hazardous).Not explicitly P-listed , but often managed as D001/D003 (Reactive) out of caution.

The "Why" Behind the Protocol: The nitro groups (

aci-nitro salts122
Pre-Disposal Stabilization (The "Wet Method")

Before moving the container to waste storage, ensure the material is desensitized.

Protocol:

  • Inspection: Check the container. If crystals appear "crusty" around the cap or the material is bone-dry and old, do not open it. Contact EHS immediately for remote opening or detonation.[2]

  • Hydration (Standard Practice): If the material is in use or being prepped for disposal, ensure it is wetted with at least 10-20% water or a compatible solvent (ethanol/methanol) to desensitize it against friction.

  • Container: Use high-density polyethylene (HDPE) or amber glass. Avoid metal containers or spatulas (metal-on-metal friction risk).[2]

Step-by-Step Disposal Workflows
Workflow A: Solid Waste (Preferred)

Best for expired solids or pure powder.

  • Hydrate: Add water (approx. 10% by weight) directly to the solid to dampen it.

  • Labeling: Label as "Hazardous Waste - Toxic, Flammable Solid."

  • Constituents: List "N-(2,4-Dinitrophenyl)-L-phenylalanine, Water."[1][2]

  • Packaging: Place the primary container inside a clear plastic bag (secondary containment) before placing it in the solid waste drum.

Workflow B: Liquid Waste (Solutions)

Best for HPLC effluent or reaction mixtures.[1]

  • Solvent Compatibility Check: Ensure the solvent stream is compatible with incineration (e.g., Methanol, Acetonitrile).[2] Avoid chlorinated solvents if possible to reduce incineration costs, but they are permissible if necessary.[2]

  • pH Check (CRITICAL): Test the pH. It must be Neutral (pH 6-8) or slightly Acidic .

    • Danger:[4][8][9][10] If pH > 9, add dilute Acetic Acid or HCl dropwise to neutralize.[2] Never add strong base.

  • Segregation: Do not mix with oxidizers (Peroxides, Nitric Acid) in the waste carboy.

Visual Logic: Disposal Decision Tree

DisposalProtocolStartWaste: DNP-L-PheStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidAgeCheckIs it Old/Dry/Crystallized?Solid->AgeCheckDangerSTOP: Do Not Touch.Contact EHS/Bomb SquadAgeCheck->DangerYes (Shock Risk)HydrateAdd 10-20% Water(Desensitize)AgeCheck->HydrateNo (Fresh)PackSolidPack in HDPE DrumLabel: Toxic/Flammable SolidHydrate->PackSolidpHCheckCheck pHLiquid->pHCheckBasicpH > 9 (Basic)pHCheck->BasicSafeLiqpH 6-8 (Safe)pHCheck->SafeLiqNeutralizeSlowly Acidify(Acetic Acid)Basic->NeutralizeNeutralize->SafeLiqPackLiqSolvent Waste Carboy(Segregate from Oxidizers)SafeLiq->PackLiq

Figure 1: Decision logic for the safe disposal of DNP-derivatives, emphasizing the critical pH check for liquids and hydration step for solids.

Regulatory Compliance & Waste Coding (RCRA)[1][2]

While DNP-L-Phe is not explicitly on the EPA "P-List" (unlike 2,4-DNP, P048), most institutions adopt a "Conservative approach" due to the dinitrophenyl group.[1][2]

Regulatory CategoryCodeRationale
Ignitability D001 If the solid is dry, it may be classified as a friction-sensitive solid or oxidizer.[1][2]
Reactivity D003 Applied if the safety officer deems the specific batch potentially explosive or shock-sensitive.
Toxicity Toxic Default classification for organic nitro compounds.
DOT Shipping UN 1325 Flammable solid, organic, n.o.s.[1][2] (typical classification for transport to incinerator).

Labeling Instruction:

"Non-regulated chemical waste" is incorrect for this compound. Correct Label: "Hazardous Waste. Contains: N-(2,4-Dinitrophenyl)-L-phenylalanine.[1][2][3][8] Hazard: Toxic, Potential Flammable Solid."[1][2][6]

Emergency Response Procedures
Spill Cleanup (Small Scale < 5g)
  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[2]

  • Wet Method: Do not dry sweep. Gently mist the powder with water or ethanol to prevent dust generation.

  • Wipe: Use damp paper towels to wipe up the material.

  • Disposal: Place towels in a hazardous waste bag. Label as DNP-contaminated debris.

Accidental Exposure
  • Skin: Wash immediately with soap and water.[10][11] Note: Yellow staining is common and difficult to remove but generally indicates the outer skin layer has reacted.

  • Eyes: Flush for 15 minutes.[11] Seek medical attention.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7266694, N-(2,4-Dinitrophenyl)-L-phenylalanine.[1][2] Retrieved from [Link][1]

  • US Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[2] Retrieved from [Link][1][2]

Personal protective equipment for handling N-(2,4-Dinitrophenyl)-L-phenylalanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety & Operational Guide: N-(2,4-Dinitrophenyl)-L-phenylalanine

Executive Safety Assessment

N-(2,4-Dinitrophenyl)-L-phenylalanine (DNP-Phe, CAS: 1655-54-5) is a derivative of the uncoupling agent 2,4-Dinitrophenol (DNP). While the attachment of the phenylalanine moiety alters its pharmacokinetic profile compared to free DNP, the dinitrophenyl group remains a critical hazard determinant .

Core Hazards:

  • Metabolic Uncoupling: Like its parent compound, DNP-Phe has the potential to act as a protonophore, dissipating the mitochondrial proton gradient. This can lead to uncontrolled thermogenesis (hyperthermia) and ATP depletion.

  • Explosive Potential (Dry State): Polynitrated aromatic compounds are inherently unstable. While DNP-Phe is more stable than picric acid, it is classified as a Flammable Solid (H228) and can be shock-sensitive if completely desiccated or subjected to friction.

  • Sensitization: DNP derivatives are potent haptens; they can induce strong immune responses and skin sensitization upon repeated exposure.

The "Why" Behind the Protocol: Mechanistic Causality

To ensure compliance, researchers must understand the biological and chemical logic behind these safety measures.

  • Why Double-Glove? DNP compounds are lipophilic. They can penetrate standard nitrile barriers over time. Once absorbed, they bypass first-pass metabolism (dermal route) and directly affect systemic mitochondrial function.

  • Why Avoid Dust? The surface area-to-mass ratio of DNP-Phe dust increases its reactivity and flammability. Furthermore, inhaled dust provides a direct route to the bloodstream, risking rapid onset of systemic toxicity (tachycardia, fever).

  • Why Acid Scrubber Incineration? Thermal decomposition of DNP derivatives releases Nitrogen Oxides (NOx), which are highly toxic. Standard incineration without scrubbing is environmentally non-compliant.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this compound-specific matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil) or Viton (for concentrated solutions).Prevents transdermal absorption. Outer glove is sacrificial; inner glove is the primary biological barrier.
Respiratory Fume Hood (Face velocity: 80-100 fpm). If weighing outside hood: N95/P100 Respirator .Engineering controls are superior to respirators. Prevents inhalation of particulates that cause systemic uncoupling.
Eye/Face Chemical Splash Goggles (ANSI Z87.1). Face shield if handling >1g.Protects against corneal staining and absorption via the lacrimal duct.
Body Tyvek Lab Coat (Disposable) + Long pants + Closed-toe leather/composite shoes.Cotton coats absorb DNP and become hazardous waste. Tyvek repels dust and liquids.
Hygiene Wash hands with soap/water immediately upon glove removal.DNP stains skin yellow (xanthoproteic reaction), serving as a visual indicator of exposure.

Operational Workflow: Handling & Synthesis

The following workflow minimizes the time the compound is exposed to the open environment.

Diagram 1: Safe Handling Lifecycle

DNP_Handling_Workflow Storage Storage (Dark, Desiccated, <25°C) Inspection Visual Inspection (Check for crystallization/dryness) Storage->Inspection Daily Check Inspection->Storage Fail (Container Damaged) Weighing Weighing (Anti-static gun, Fume Hood) Inspection->Weighing Pass Solubilization Solubilization (Add Solvent SLOWLY) Weighing->Solubilization Dissolve immediately Reaction Experimental Use (Closed System) Solubilization->Reaction Decon Decontamination (10% NaOH Wash) Reaction->Decon Post-Exp

Caption: Operational lifecycle for DNP-Phe. Note the critical "Dissolve immediately" step to reduce dust hazard duration.

Detailed Protocol Steps
  • Preparation:

    • Clear the fume hood of all incompatible solvents (oxidizers, reducing agents).

    • Place a disposable absorbent pad (pig mat) on the work surface to capture potential spills.

    • Static Control: Use an anti-static gun on the weighing boat and spatula. DNP-Phe powder is prone to static charge, which can cause it to "jump" and disperse.

  • Weighing (Critical Step):

    • Never weigh DNP-Phe on an open bench. Move the balance into the hood or use a powder containment enclosure.

    • Use a plastic spatula (non-sparking). Metal spatulas can create friction sparks.

    • Reseal the stock container immediately after aliquot removal.

  • Solubilization:

    • DNP-Phe is soluble in organic solvents (DMSO, DMF).

    • Add solvent to the powder (not powder to solvent) to minimize aerosolization.

Waste Management & Disposal

Disposal of DNP derivatives requires strict segregation.[1] Do not mix with general organic waste streams, as this can create shock-sensitive mixtures or violate incineration permits.

Diagram 2: Waste Decision Tree

Waste_Decision_Tree Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck SolidWaste Solid Waste (Gloves, Weigh Boats) TypeCheck->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures) TypeCheck->LiquidWaste Sharps Sharps (Needles, Glass) TypeCheck->Sharps Segregation Segregate into High-Hazard P-List Stream SolidWaste->Segregation LiquidWaste->Segregation Sharps->Segregation Labeling Label: 'Toxic, Flammable, DNP Derivative' Segregation->Labeling Disposal High-Temp Incineration (w/ NOx Scrubber) Labeling->Disposal

Caption: Decision logic for DNP-Phe waste. All streams converge on high-hazard segregation due to potential explosive/toxic nature.

Disposal Protocols:

  • Solid Waste: Collect all contaminated gloves, paper towels, and weigh boats in a dedicated, yellow biohazard/chemical bag labeled "DNP DEBRIS."

  • Liquid Waste: Collect in a dedicated amber glass bottle. Do not fill >75% to allow for expansion.

  • Labeling: Must explicitly state: "Contains Dinitrophenyl Derivative - Potential Explosive Hazard - TOXIC."

Emergency Procedures

  • Skin Contact:

    • Immediately remove contaminated clothing.[2][3][4][5][6]

    • Wash skin with soap and copious amounts of water for 15 minutes.[2][3]

    • Note: Yellow staining indicates absorption. Seek medical evaluation to monitor for systemic uncoupling (fever, rapid heart rate).

  • Spill Cleanup (<1g):

    • Wet the spill with a compatible solvent (e.g., glycol or water if miscible) to prevent dust.

    • Wipe up with damp absorbent pads.

    • Place pads in the DNP waste container.

  • Fire:

    • Use Water Spray or Alcohol-Resistant Foam .

    • Avoid dry chemical extinguishers if possible, as they may not effectively cool the material to prevent re-ignition/explosion.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7266694, N-(2,4-Dinitrophenyl)-L-phenylalanine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrophenols. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

×

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N-(2,4-Dinitrophenyl)-L-phenylalanine
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